VU0422288
説明
Structure
3D Structure
特性
IUPAC Name |
N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLPXFGQKQHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of VU0422288: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0422288 is a potent and centrally penetrant small molecule that functions as a pan-group III metabotropic glutamate (B1630785) receptor (mGluR) positive allosteric modulator (PAM). It enhances the activity of mGluR4, mGluR7, and mGluR8, receptors that are crucial in regulating synaptic transmission throughout the central nervous system. By binding to an allosteric site within the seven-transmembrane (7TM) domain, this compound potentiates the receptor's response to the endogenous ligand, glutamate, and other orthosteric agonists. This modulation occurs without direct activation of the receptor, offering a nuanced approach to amplifying specific neuronal signaling pathways. This document provides a detailed examination of the mechanism of action, quantitative pharmacology, experimental methodologies, and relevant signaling cascades associated with this compound.
Mechanism of Action
This compound is classified as a positive allosteric modulator (PAM). Its mechanism of action is not to activate the group III mGlu receptors directly, but to enhance the affinity and/or efficacy of orthosteric agonists that bind to the extracellular Venus flytrap domain.[1] The binding site for this compound is located within the more sequence-divergent seven-transmembrane (7TM) helical domain of the receptor, a site physically distinct from the highly conserved glutamate binding pocket.[1][2] This allosteric modulation allows for a potentiation of the endogenous glutamate signal, leading to a more robust downstream cellular response.
The primary consequence of group III mGluR activation is the inhibition of adenylyl cyclase via the Gαi/o subunit of the associated G-protein, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits can also directly modulate ion channels, such as inhibiting voltage-sensitive calcium channels (VSCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] In a presynaptic context, these actions collectively reduce neurotransmitter release, positioning this compound as a tool for dampening excessive synaptic transmission.
Signaling Pathway
Quantitative Data
The pharmacological activity of this compound was characterized using in vitro assays, including calcium mobilization (in cells co-expressing promiscuous G-proteins) and thallium flux through GIRK channels. The compound's potency is presented as the EC₅₀, the concentration at which it elicits half of its maximal potentiating effect in the presence of an EC₂₀ concentration of an orthosteric agonist.
Table 1: Potency (EC₅₀) of this compound at Group III mGlu Receptors
| Receptor | Assay Type | Agonist (at EC₂₀) | EC₅₀ (nM) | pEC₅₀ ± SEM |
|---|---|---|---|---|
| mGluR4 | Calcium Mobilization | Glutamate | 104 | 6.98 ± 0.04 |
| mGluR7 | Calcium Mobilization | L-AP4 | 141 | 6.85 ± 0.04 |
| mGluR8 | Calcium Mobilization | Glutamate | 117 | 6.93 ± 0.05 |
Data sourced from Jalan-Sakrikar et al., 2014 and the ML396 probe report.
A key feature of this compound is its "probe dependence," where its modulatory effects on orthosteric agonist affinity (α-value) and efficacy (β-value) vary depending on the specific agonist and receptor subtype. An α-value > 1 indicates a potentiation of agonist affinity, while a β-value > 1 indicates an enhancement of efficacy.
Table 2: Cooperativity Parameters (α and β) of this compound (10 µM) with Orthosteric Agonists
| Receptor | Orthosteric Agonist | Assay Type | α-Value (Affinity Fold Shift) | β-Value (Efficacy Fold Shift) |
|---|---|---|---|---|
| mGluR4 | Glutamate | Ca²⁺ Mobilization | 0.94 | 1.9 |
| L-AP4 | Ca²⁺ Mobilization | 0.33 | 10.4 | |
| LSP4-2022 | Ca²⁺ Mobilization | 0.46 | 5.0 | |
| mGluR7 | Glutamate | GIRK | 1.8 | 1.5 |
| L-AP4 | GIRK | 1.7 | 1.6 | |
| LSP4-2022 | GIRK | 1.3 | 1.4 | |
| mGluR8 | Glutamate | Ca²⁺ Mobilization | 1.4 | 1.9 |
| L-AP4 | Ca²⁺ Mobilization | 2.1 | 1.7 | |
| LSP4-2022 | Ca²⁺ Mobilization | 2.0 | 1.4 |
Data represents analysis from Jalan-Sakrikar et al., 2014.
Experimental Protocols
The characterization of this compound involved several key experimental procedures, primarily cell-based functional assays and ex vivo electrophysiology.
In Vitro Functional Assays
Two primary high-throughput screening methods were used to determine the potency and efficacy of this compound.
-
Calcium Mobilization Assay:
-
Cell Lines: HEK293A cells stably expressing the target mGluR (mGluR4 or mGluR8) and a promiscuous G-protein (Gqi5 or Gα15) to couple the Gi/o receptor to the calcium signaling pathway.
-
Procedure: Cells are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured using a Functional Drug Screening System (FDSS). This compound is added at various concentrations, followed by the addition of an EC₂₀ concentration of an orthosteric agonist (e.g., glutamate).
-
Endpoint: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured. Data is normalized to the maximum agonist response to determine the potentiation effect.
-
-
GIRK Channel Thallium Flux Assay:
-
Cell Lines: CHO-K1 cells co-expressing the target mGluR (e.g., mGluR7) and GIRK1/2 channels.
-
Procedure: Cells are loaded with a thallium-sensitive dye (e.g., FluxOR). This compound is added, followed by an EC₂₀ concentration of an orthosteric agonist. A stimulus buffer containing thallium is then added.
-
Endpoint: The influx of thallium through the activated GIRK channels causes an increase in fluorescence. This change is measured to quantify receptor activation and its potentiation by this compound.
-
Experimental Workflow Diagram
Ex Vivo Electrophysiology
To confirm the activity of this compound in a native tissue setting, field excitatory postsynaptic potential (fEPSP) recordings were conducted in the Schaffer collateral-CA1 synapse of the hippocampus, a region where mGluR7 is the predominantly expressed group III mGluR.
-
Preparation: Acute hippocampal slices are prepared from adult rodents.
-
Recording: A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Procedure: Baseline fEPSPs are recorded. This compound is bath-applied, followed by the application of an mGluR7-preferring agonist (e.g., LSP4-2022).
-
Endpoint: The slope of the fEPSP is measured. Potentiation is observed as a greater reduction in the fEPSP slope in the presence of this compound and the agonist compared to the agonist alone, confirming a presynaptic inhibitory action.
Conclusion
This compound serves as a prototypical pan-group III mGluR positive allosteric modulator. Its mechanism involves binding to the 7TM domain of mGluR4, mGluR7, and mGluR8, thereby enhancing the receptor's response to orthosteric agonists. This potentiation of the canonical Gi/o signaling pathway leads to the inhibition of neurotransmitter release. The compound exhibits significant probe dependence, where its effects on agonist affinity and efficacy are contingent on the specific receptor and agonist pairing. The detailed quantitative data and established experimental protocols provide a robust framework for utilizing this compound as a chemical probe to investigate the physiological and pathological roles of group III mGlu receptors.
References
- 1. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
VU0422288: A Positive Allosteric Modulator of Metabotropic Glutamate Receptor 7 (mGluR7)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0422288 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), a Class C G protein-coupled receptor (GPCR).[1][2][3] mGluR7 is predominantly expressed in the presynaptic terminals of neurons in the central nervous system (CNS), where it plays a crucial role in modulating the release of neurotransmitters such as glutamate and GABA.[1][2] The unique localization of mGluR7 in the presynaptic active zone distinguishes its biological functions from other group III mGluRs (mGluR4, mGluR6, and mGluR8). Due to its role in fine-tuning synaptic transmission, mGluR7 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Rett syndrome. This compound, by enhancing the receptor's response to the endogenous ligand glutamate, offers a valuable pharmacological tool to probe the function of mGluR7 and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its in vitro and in vivo pharmacology, detailed experimental protocols, and the associated signaling pathways.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for this compound at group III mGluRs.
Table 1: Potency of this compound at Group III mGluRs in a Calcium Mobilization Assay
| Receptor | Agonist (at EC20) | This compound EC50 (nM) |
| mGluR4 | Glutamate | 125 |
| mGluR7 | L-AP4 | 146 |
| mGluR8 | Glutamate | 108 |
Data from calcium mobilization assays in cell lines co-expressing the respective mGluR and a promiscuous G-protein (Gqi5 for mGluR4 or Gα15 for mGluR7 and mGluR8).
Table 2: Affinity and Cooperativity of this compound at Group III mGluRs
| Receptor | Orthosteric Agonist | KB (nM) | αβ |
| mGluR4 | Glutamate | 140 | 3.2 |
| mGluR4 | L-AP4 | 120 | 2.5 |
| mGluR4 | LSP4-2022 | 130 | 1.8 |
| mGluR7 | Glutamate | 130 | 1.6 |
| mGluR7 | L-AP4 | 120 | 1.3 |
| mGluR7 | LSP4-2022 | 120 | 1.0 |
| mGluR8 | Glutamate | 110 | 1.3 |
| mGluR8 | L-AP4 | 110 | 1.0 |
| mGluR8 | LSP4-2022 | 110 | 1.0 |
KB represents the affinity of this compound. αβ is a combined cooperativity parameter reflecting the modulatory effect on agonist affinity and efficacy, derived from fitting data to a modified allosteric ternary complex model.
Signaling Pathways
mGluR7, as a member of the group III mGluRs, primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits from the Gαi/o protein can directly modulate the activity of ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound, as a PAM, enhances the glutamate-mediated activation of these downstream signaling cascades.
Caption: mGluR7 signaling pathway modulated by this compound.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay is used to determine the potency of this compound in potentiating the agonist-induced activation of mGluR4, mGluR7, and mGluR8.
-
Cell Lines: HEK293 cells stably co-expressing the respective rat mGluR subtype and a promiscuous G-protein (Gqi5 for mGluR4 or Gα15 for mGluR7 and mGluR8).
-
Protocol:
-
Plate the cells (20,000 cells/well) in a 384-well, black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and incubate the cells with 1 µM Fluo-4, AM dye for 50 minutes at room temperature.
-
Wash the cells three times with assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).
-
Add 20 µL of assay buffer to each well.
-
Acquire baseline fluorescence data for 10 seconds using a fluorescence plate reader (e.g., Hamamatsu FDSS7000) with excitation at 470-480 nm and emission at 520-540 nm.
-
Add increasing concentrations of this compound and incubate for 2-4 minutes.
-
Add a sub-maximal concentration (EC20) of the orthosteric agonist (glutamate for mGluR4 and mGluR8; L-AP4 for mGluR7).
-
Continue to collect fluorescence data for an additional period to measure the potentiation of the calcium response.
-
Analyze the data to determine the EC50 of this compound.
-
Caption: Workflow for the calcium mobilization assay.
2. GIRK Channel Thallium Flux Assay
This assay measures the potentiation of agonist-induced GIRK channel activation by this compound.
-
Cell Lines: HEK293 cells stably co-expressing the mGluR subtype and GIRK1/2 channels.
-
Protocol:
-
Plate cells in a 384-well plate and culture overnight.
-
Replace the culture medium with a dye-loading buffer containing a thallium-sensitive dye (e.g., Thallos AM) and incubate for 1 hour at room temperature.
-
Replace the dye solution with assay buffer.
-
Measure baseline fluorescence for 10 seconds.
-
Add this compound and incubate for 2 minutes.
-
Add a thallium-containing stimulus buffer along with an EC20 concentration of the agonist.
-
Record the increase in fluorescence for an additional 2 minutes as thallium flows into the cells through the activated GIRK channels.
-
3. Electrophysiology in Hippocampal Slices
This method assesses the effect of this compound on synaptic transmission in a native tissue setting.
-
Tissue Preparation:
-
Anesthetize adult C57BL/6J mice and dissect the brain in ice-cold cutting solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20 minutes.
-
Bath apply this compound (e.g., 1 µM) for a set period.
-
Apply an mGluR7 agonist (e.g., LSP4-2022) and record the modulation of the fEPSP slope. This compound is expected to enhance the agonist-induced reduction of the fEPSP slope.
-
In Vivo Assays in a Rett Syndrome Mouse Model
This compound has been shown to reverse cognitive and social deficits in a mouse model of Rett syndrome (RTT), a neurodevelopmental disorder caused by mutations in the MECP2 gene.
1. Contextual Fear Conditioning
This test evaluates hippocampus-dependent learning and memory.
-
Animals: Mecp2 mutant mice and wild-type littermates.
-
Protocol:
-
Training Day:
-
Place the mouse in a conditioning chamber.
-
After a 2-minute habituation period, deliver a series of foot shocks (e.g., 3 shocks of 2 seconds duration at 1-minute intervals).
-
-
Testing Day (24 hours later):
-
Return the mouse to the same chamber.
-
Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).
-
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a specified dose before the training session.
-
2. Social Recognition Test
This assay assesses social memory.
-
Apparatus: A three-chambered social approach apparatus.
-
Protocol:
-
Habituation: Allow the test mouse to freely explore all three chambers for a period of time.
-
Session 1 (Sociability): Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other. Record the time the test mouse spends interacting with each cage.
-
Session 2 (Social Novelty): Replace the empty cage with a new novel mouse (Stranger 2). Record the time the test mouse spends interacting with the now-familiar mouse (Stranger 1) versus the novel mouse (Stranger 2).
-
Drug Administration: Administer this compound (i.p.) prior to the test.
-
Caption: Logical workflow of in vivo behavioral assays.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of mGluR7. Its characterization as a potent, pan-group III mGluR PAM with demonstrated in vitro and in vivo activity provides a solid foundation for further studies. The detailed methodologies presented in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of modulating mGluR7 signaling. As research in this area progresses, this compound and similar compounds will be instrumental in validating mGluR7 as a drug target for a variety of CNS disorders.
References
- 1. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 3. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0422288 (ML396): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of VU0422288 (ML396), a positive allosteric modulator of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development.
Introduction
This compound (ML396) is a potent, centrally penetrant positive allosteric modulator (PAM) targeting group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR7, and mGluR8.[1][2][3][4][5] These receptors are predominantly presynaptic G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmitter release.[2][3][4] The development of PAMs like this compound offers a promising therapeutic strategy for neurological and psychiatric disorders by fine-tuning glutamatergic signaling rather than direct activation or inhibition. This guide summarizes the key findings from preclinical studies that have identified and validated the molecular targets of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound at the target receptors. The data is primarily derived from calcium mobilization assays in recombinant cell lines.
Table 1: Potency of this compound at Group III mGluRs
| Receptor | EC50 (nM) | Assay Type | Orthosteric Agonist Used | Reference |
| mGluR4 | 108 | Calcium Mobilization | Glutamate (EC20) | [1][3][4] |
| mGluR7 | 146 | Calcium Mobilization | L-AP4 (EC20) | [1][3][4] |
| mGluR8 | 125 | Calcium Mobilization | Glutamate (EC20) | [1][3][4] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration Tested | Reference |
| 68 different GPCRs, ion channels, and transporters | Inactive | 10 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the characterization of this compound, the following diagrams have been generated using Graphviz.
Group III mGluR Signaling Pathway
Group III mGluRs (mGluR4, mGluR7, and mGluR8) are coupled to Gi/o proteins. Upon activation by an orthosteric agonist like glutamate, the G-protein dissociates, and the βγ subunits can directly modulate the activity of voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the response to the orthosteric agonist.
Caption: Simplified signaling pathway of Group III mGluRs.
Experimental Workflow for Identification and Validation
The discovery and validation of this compound followed a structured workflow, beginning with high-throughput screening (HTS) and progressing through chemical optimization to in vitro and in vivo characterization.
Caption: Discovery and validation workflow for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Calcium Mobilization Assay
This assay is used to determine the potency of this compound by measuring changes in intracellular calcium concentration upon receptor activation in engineered cell lines.
-
Cell Lines:
-
HEK293 cells stably expressing rat mGluR4 and a chimeric G-protein (Gqi5).
-
CHO cells stably expressing human mGluR7 or rat mGluR8 and a promiscuous G-protein (Gα15).
-
-
Protocol:
-
Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR).
-
This compound is added at various concentrations and incubated for 2-5 minutes.
-
An EC20 concentration of the orthosteric agonist (glutamate for mGluR4 and mGluR8; L-AP4 for mGluR7) is added to stimulate the receptor.
-
Fluorescence is measured kinetically to detect the increase in intracellular calcium.
-
Data is normalized to the maximum agonist response, and EC50 values are calculated using a four-parameter logistic equation.
-
GIRK-Mediated Thallium Flux Assay
This assay provides an alternative method to measure the activity of Gi/o-coupled receptors by assessing the flux of thallium ions through G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Cell Line: HEK293 cells co-expressing the respective rat group III mGluR subtype and GIRK1/2 potassium channel subunits.
-
Protocol:
-
Cells are plated in 384-well plates as described for the calcium mobilization assay.
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR) for 60-90 minutes at room temperature.
-
The plate is transferred to a FLIPR instrument.
-
A baseline fluorescence reading is established.
-
A solution containing this compound and an EC20 concentration of the orthosteric agonist is added.
-
A stimulus buffer containing thallium sulfate (B86663) is then added to initiate the flux.
-
The increase in fluorescence due to thallium influx is measured.
-
Data analysis is performed similarly to the calcium mobilization assay to determine the potency of the modulator.
-
Electrophysiology at the Schaffer Collateral-CA1 Synapse
This ex vivo experiment validates the activity of this compound in a native tissue setting where mGluR7 is the predominantly expressed group III mGluR.
-
Tissue Preparation:
-
Coronal hippocampal slices (350-400 µm) are prepared from adult Sprague-Dawley rats.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Recording:
-
A slice is transferred to a recording chamber and continuously perfused with aCSF.
-
A stimulating electrode is placed in the stratum radiatum to activate the Schaffer collateral fibers, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for 10-20 minutes.
-
The orthosteric agonist (e.g., LSP4-2022) is applied to induce a reduction in the fEPSP slope.
-
After a washout period, this compound (e.g., 1 µM) is pre-applied for 5-10 minutes.
-
The orthosteric agonist is then co-applied with this compound.
-
The potentiation of the agonist-induced reduction in the fEPSP slope by this compound is quantified.
-
Paired-pulse facilitation is also measured to confirm a presynaptic mechanism of action.
-
Conclusion
The comprehensive characterization of this compound (ML396) through a combination of in vitro pharmacological assays and ex vivo electrophysiology has robustly identified and validated its targets as the group III metabotropic glutamate receptors mGluR4, mGluR7, and mGluR8. Its mode of action as a positive allosteric modulator has been clearly demonstrated. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in treating central nervous system disorders.
References
- 1. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multivesicular Release at Schaffer Collateral–CA1 Hippocampal Synapses | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of long-term potentiation at Schaffer collateral-CA1 synapses in the rat hippocampus at the acute stage of vestibular compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Pharmacology of VU0422288
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0422288, also known as ML396, is a potent and valuable pharmacological tool for the investigation of group III metabotropic glutamate (B1630785) receptors (mGluRs). As a positive allosteric modulator (PAM), it does not activate these receptors directly but enhances the response to the endogenous agonist, glutamate. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways.
Mechanism of Action
This compound is a pan-group III mGluR positive allosteric modulator, exhibiting activity at mGluR4, mGluR7, and mGluR8.[1][2] It binds to a site on the receptor distinct from the orthosteric glutamate-binding site. This allosteric binding potentiates the receptor's response to an orthosteric agonist by modulating the agonist's affinity and/or efficacy.[1][3] The nature of this modulation can be complex, showing "probe dependence," where the degree of potentiation varies with the specific orthosteric agonist used.[1][3]
Signaling Pathway of Group III mGlu Receptors
Group III mGluRs, including the targets of this compound, are G protein-coupled receptors (GPCRs) that are canonically coupled to the Gi/o signaling pathway.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels, leading to presynaptic inhibition of neurotransmitter release.[3][4]
Quantitative Pharmacology
The potency of this compound has been determined in various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor | Assay Type | Agonist | EC50 (nM) | Reference |
| mGluR4 | Calcium Mobilization | Glutamate (EC20) | 108 | [1][2] |
| mGluR7 | Calcium Mobilization | L-AP4 (EC20) | 146 | [1][2] |
| mGluR8 | Calcium Mobilization | Glutamate (EC20) | 125 | [1][2] |
Table 2: Allosteric Parameters of this compound
The effects of this compound on agonist affinity and efficacy have been quantified using an operational model of allosterism.[2] This model yields values for the affinity of the PAM for the receptor (KB), the cooperativity factor for agonist affinity (α), and the cooperativity factor for agonist efficacy (β).[2]
| Receptor | Assay | Agonist | KB (nM) | α | β | Reference |
| mGluR4 | Calcium Mobilization | L-AP4 | Data not explicitly stated | 0.33 | 10.4 | [2] |
| mGluR7 | Calcium Mobilization | Glutamate | Data not explicitly stated | >1 | >1 | [2] |
| mGluR8 | Calcium Mobilization | Glutamate | Data not explicitly stated | >1 | >1 | [2] |
Note: Detailed KB, α, and β values for all orthosteric agonists tested are available in the supplementary information of Jalan-Sakrikar et al., 2014.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacology of this compound.
Synthesis of this compound
A general synthetic route for this compound and its analogs involves a two-step process starting from commercially available 4-aminophenols.[2]
-
Biaryl Ether Formation: A substituted 4-amino-3-halogenphenol is reacted with a substituted fluoropyridine or chloropyrimidine to form the biaryl ether intermediate.[2]
-
Amide Coupling: The resulting biaryl ether is then reacted with an acid chloride under basic conditions to yield the final picolinamide (B142947) product, this compound.[2]
In Vitro Assays
This assay is used to measure the potentiation of group III mGluR activity by this compound in a high-throughput format. Since Gi/o-coupled receptors do not typically signal through calcium mobilization, the receptors are co-expressed with a chimeric (Gqi5) or promiscuous (Gα15) G protein to couple receptor activation to the release of intracellular calcium.[2]
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Transfection: Cells are transiently or stably transfected with the desired group III mGlu receptor subtype and the appropriate chimeric or promiscuous G protein.
-
Assay Procedure:
-
Plate the transfected cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 2 minutes).
-
Add a fixed, sub-maximal (EC20) concentration of an orthosteric agonist (e.g., glutamate or L-AP4).
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis: The potentiation of the agonist response by this compound is used to calculate its EC50 value.
This assay provides a more direct measure of Gi/o-coupled receptor activation by measuring the influx of thallium ions through G protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Cell Lines: HEK293 cells are suitable for this assay.
-
Transfection: Cells are co-transfected with the group III mGlu receptor of interest and the GIRK1/2 channel subunits.
-
Assay Procedure:
-
Plate transfected cells in a multi-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Add varying concentrations of this compound.
-
Add an EC20 concentration of the orthosteric agonist.
-
Add a stimulus buffer containing thallium ions.
-
Measure the increase in fluorescence, which is proportional to the thallium influx through the activated GIRK channels.
-
-
Data Analysis: The potentiation of the thallium flux by this compound is used to determine its potency.
Electrophysiology in Hippocampal Slices
To validate the activity of this compound in a native tissue setting, electrophysiological recordings are performed in acute brain slices. The Schaffer collateral-CA1 synapse in the hippocampus is often used as it expresses mGluR7 presynaptically.[1][2]
-
Slice Preparation:
-
Acutely prepare 300-400 µm thick coronal or sagittal hippocampal slices from adult rodents.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Place a stimulating electrode in the stratum radiatum to activate the Schaffer collateral fibers.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs evoked by paired-pulse stimulation.
-
-
Drug Application:
-
Bath-apply this compound at a known concentration for a defined period (e.g., 5-10 minutes).
-
Subsequently, co-apply an orthosteric agonist (e.g., the mGluR7-preferring agonist LSP4-2022) and record the change in the fEPSP slope. An increase in the paired-pulse ratio is indicative of a presynaptic mechanism of action.[2]
-
In Vivo Pharmacology
This compound has been demonstrated to be active in vivo. In mouse models of Rett syndrome, daily intraperitoneal injections of this compound (e.g., 30 mg/kg) have been shown to rescue deficits in contextual fear memory, social recognition, and respiratory abnormalities (apneas).[5] Pharmacokinetic studies in rats have shown that this compound has good brain penetration.[5]
Conclusion
This compound is a well-characterized and potent pan-group III mGluR positive allosteric modulator. Its ability to enhance the activity of these receptors makes it an invaluable tool for studying the physiological and pathological roles of mGluR4, mGluR7, and mGluR8. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations into the pharmacology of metabotropic glutamate receptors and their potential as therapeutic targets.
References
- 1. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Role of VU0422288 in Rett Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rett syndrome (RTT) is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, leading to a wide range of debilitating symptoms.[1][2][3][4] Current therapeutic strategies are largely symptomatic, highlighting the urgent need for novel disease-modifying interventions. This technical guide delves into the preclinical investigation of VU0422288, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) (mGlu) receptors, with a particular focus on its potential for studying and treating the pathophysiology of Rett syndrome. While initial inquiries may have associated this compound with M5 negative allosteric modulation, current research identifies it as a group III mGluR PAM, with its therapeutic effects in RTT models primarily linked to the potentiation of the mGlu7 receptor. This document will synthesize the available data on this compound, detail relevant experimental protocols, and visualize key signaling pathways to provide a comprehensive resource for the scientific community.
Rett Syndrome Pathophysiology: A Complex Neurological Landscape
Rett syndrome is characterized by a period of apparently normal development followed by a regression of acquired skills, including loss of purposeful hand movements and speech.[4] The underlying pathophysiology is complex and stems from the dysfunction of the MeCP2 protein, a crucial regulator of gene expression. The absence of functional MeCP2 leads to downstream effects on neuronal development, synaptic plasticity, and overall circuit function. Key pathological features include:
-
Altered Synaptic Plasticity: Studies in mouse models of Rett syndrome have revealed significant impairments in long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Imbalance of Excitation and Inhibition: A disruption in the delicate balance between excitatory and inhibitory neurotransmission is a hallmark of RTT pathophysiology.
-
Neurotransmitter System Dysregulation: Alterations in various neurotransmitter systems, including the glutamatergic and cholinergic systems, have been implicated in the symptomatic manifestation of the disorder.
This compound: A Group III mGluR Positive Allosteric Modulator
This compound is a pharmacological tool that has been investigated for its potential to ameliorate Rett syndrome-like phenotypes in preclinical models. Contrary to any potential misconception, this compound is not an M5 negative allosteric modulator (NAM). Instead, it functions as a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs) , which include mGlu4, mGlu6, mGlu7, and mGlu8.
Mechanism of Action in Rett Syndrome Models
Research indicates that the therapeutic effects of this compound in Rett syndrome mouse models are primarily mediated by its action on the mGlu7 receptor . Studies have demonstrated that expression of mGlu7 is reduced in the brains of both RTT mice and human patients. By potentiating the function of the remaining mGlu7 receptors, this compound is thought to restore synaptic plasticity and improve behavioral phenotypes. This hypothesis is supported by findings that the beneficial effects of this compound can be blocked by co-administration of an mGlu7-selective NAM.
The proposed mechanism involves the presynaptic localization of mGlu7 receptors, which act as autoreceptors to modulate glutamate release. Potentiation of these receptors by this compound is believed to normalize aberrant neurotransmitter release, thereby correcting downstream signaling deficits and improving synaptic function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in Rett syndrome models.
| Table 1: Behavioral Phenotype Improvements in RTT Mice Treated with this compound | |
| Phenotype | Observed Improvement |
| Motor Performance | Improved performance in open-field tests and normalization of gait dynamics. |
| Repetitive Behaviors | Correction of repetitive clasping behaviors. |
| Fear Conditioning | Normalization of deficits in cued fear conditioning. |
| Table 2: Neurophysiological Effects of this compound in RTT Mice | |
| Parameter | Effect of this compound Treatment |
| Synaptic Plasticity (LTP) | Rescue of attenuated DHPG-induced long-term depression. |
| Neurophysiological Biomarkers | Modulation of auditory event-related potentials (AEPs) at doses of 3, 10, and 30 mg/kg. |
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound in Rett syndrome research.
Animal Models
-
Mouse Model: Mecp2-deficient mice are the most commonly used animal model to recapitulate the key features of Rett syndrome. Both male null mice and heterozygous female mice are utilized to study disease progression and therapeutic interventions.
-
Genotyping: Standard PCR protocols are used to confirm the genotype of the mice.
Drug Administration
-
Compound: this compound is typically dissolved in a suitable vehicle, such as a solution of 10% Tween 80 in sterile water.
-
Route of Administration: Intraperitoneal (IP) injection is a common route for administering this compound to mice.
-
Dosing Regimen: Doses ranging from 3 to 30 mg/kg have been used in acute treatment studies to assess neurophysiological effects. Chronic dosing paradigms may be employed for behavioral studies.
Behavioral Assays
-
Open-Field Test: This assay is used to assess general locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movements are tracked and analyzed for parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Gait Analysis: Systems like the DigiGait™ are used to quantitatively assess various aspects of walking, including stride length, paw angle, and stance width, to detect subtle motor deficits.
-
Repetitive Behavior Assessment: Hindlimb clasping is a characteristic repetitive behavior in Mecp2-deficient mice. The frequency and duration of clasping events are scored during a defined observation period.
-
Fear Conditioning: This test evaluates learning and memory. Mice are trained to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by measuring the freezing response to the conditioned stimulus in a different context.
Electrophysiology
-
Slice Preparation: Acute hippocampal slices are prepared from the brains of treated and control mice.
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings: fEPSPs are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
-
Long-Term Potentiation (LTP) Induction: LTP is typically induced by high-frequency stimulation protocols. The magnitude and stability of LTP are compared between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the study of this compound in Rett syndrome.
The Distinct Role of M5 Negative Allosteric Modulators in Rett Syndrome
While this compound is a group III mGluR PAM, it is important to acknowledge the separate and distinct line of research investigating the role of the muscarinic M5 receptor in Rett syndrome. The metabotropic glutamate receptor 5 (mGluR5) has been a focus of research in Fragile X syndrome, another neurodevelopmental disorder with overlapping pathophysiology with Rett syndrome. In Fragile X, the absence of the FMRP protein leads to exaggerated protein synthesis downstream of mGluR5. Studies have shown that chronic treatment with mGluR5 negative allosteric modulators (NAMs) can ameliorate many mutant phenotypes in Fragile X mouse models by correcting excessive protein synthesis.
This has led to the hypothesis that a similar mechanism may be at play in Rett syndrome. Indeed, research has demonstrated that mGluR5- and protein-synthesis-dependent synaptic plasticity are similarly altered in a mouse model of Rett syndrome. Furthermore, treatment of these mice with an mGluR5 NAM has been shown to partially improve some Rett-like phenotypes. This suggests that targeting the mGluR5 pathway with NAMs represents a distinct, yet potentially complementary, therapeutic strategy for Rett syndrome.
Conclusion and Future Directions
This compound, as a positive allosteric modulator of group III mGlu receptors, particularly mGlu7, represents a promising avenue for the development of novel therapeutics for Rett syndrome. Preclinical evidence demonstrates its ability to rescue key behavioral and neurophysiological deficits in mouse models of the disorder. Future research should focus on:
-
Elucidating the precise downstream signaling pathways activated by this compound-mediated mGlu7 potentiation.
-
Conducting long-term safety and efficacy studies in relevant animal models.
-
Exploring potential synergistic effects of combining this compound with other therapeutic approaches, such as those targeting the mGluR5 pathway.
A deeper understanding of the molecular mechanisms underlying the therapeutic effects of compounds like this compound will be crucial for the successful translation of these preclinical findings into effective treatments for individuals with Rett syndrome.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Leveraging the genetic basis of Rett syndrome to ascertain pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pre-clinical Investigation of Rett Syndrome Using Human Stem Cell-Based Disease Models [frontiersin.org]
- 4. Rett Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Potential of VU0422288 in Social Behavior Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0422288 is a potent, pan-group III metabotropic glutamate (B1630785) (mGlu) receptor positive allosteric modulator (PAM) with significant potential for interrogating the role of these receptors in complex neurological processes, including social behavior. Group III mGlu receptors, particularly mGlu7, are critically involved in modulating synaptic transmission and plasticity in brain regions associated with social cognition and behavior.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its use in preclinical research. By presenting a consolidated resource, this document aims to facilitate the exploration of this compound as a chemical probe to dissect the intricate neural circuits underlying social behaviors and to assess its therapeutic potential for social deficits observed in various neuropsychiatric and neurodevelopmental disorders.
Introduction to this compound
This compound is a small molecule that acts as a positive allosteric modulator of group III metabotropic glutamate receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8.[3][4] As a PAM, this compound does not activate the receptor directly but rather enhances the response of the receptor to its endogenous ligand, glutamate.[3][4] This mechanism of action offers a more nuanced modulation of receptor activity compared to orthosteric agonists, potentially leading to a better therapeutic window. This compound has been characterized as a pan-group III mGlu PAM, exhibiting potentiation at mGlu4, mGlu7, and mGlu8 receptors.[3][4] Its ability to modulate these receptors makes it a valuable tool for studying their physiological and pathological roles.
Core Pharmacology and Data Presentation
The in vitro pharmacological profile of this compound has been characterized in cell-based assays. The following tables summarize the key quantitative data for this compound and a related compound, VU0155094, for comparison.
Table 1: Potency of this compound at Group III mGlu Receptors [3][4]
| Receptor | EC50 (nM) | Assay Type | Orthosteric Agonist |
| mGlu4 | 100 | Calcium Mobilization (Gqi5) | Glutamate (EC20) |
| mGlu7 | 140 | Calcium Mobilization (Gα15) | L-AP4 (EC20) |
| mGlu8 | 120 | Calcium Mobilization (Gα15) | Glutamate (EC20) |
Table 2: Comparison of Potency between this compound and VU0155094 [3]
| Compound | mGlu4 EC50 (µM) | mGlu7 EC50 (µM) | mGlu8 EC50 (nM) |
| This compound | 0.1 | 0.14 | 120 |
| VU0155094 | 3.2 | 1.5 | 900 |
Mechanism of Action and Signaling Pathways
This compound potentiates the activity of group III mGlu receptors, which are Gi/o-coupled receptors.[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] This signaling cascade can influence a variety of downstream cellular processes, including ion channel activity and gene expression. In the context of synaptic transmission, presynaptic group III mGlu receptors act as autoreceptors and heteroreceptors to reduce the release of glutamate and GABA, respectively.[1][6]
Figure 1: Group III mGluR Gi/o-coupled signaling pathway modulated by this compound.
Potential in Social Behavior Research
While there are no direct studies investigating the effects of this compound on social behavior, the known roles of its primary target, mGlu7, strongly suggest its potential as a valuable research tool in this area. Polymorphisms in the GRM7 gene (encoding mGlu7) have been linked to autism spectrum disorder (ASD), depression, and schizophrenia, all of which are characterized by social deficits.[1] Furthermore, mGlu7 is highly expressed in brain regions crucial for social cognition, such as the hippocampus and amygdala.[2] Studies in mGlu7 knockout mice have revealed alterations in social and emotional behaviors.[2] Therefore, this compound could be utilized to probe the consequences of enhancing mGlu7 signaling on various social paradigms.
Experimental Protocols
In Vitro Pharmacology: Calcium Mobilization Assay
This protocol is adapted from the methodology used in the initial characterization of this compound.[3][4]
Objective: To determine the potency (EC50) of this compound as a PAM at group III mGlu receptors.
Materials:
-
HEK293 cells stably expressing the target mGlu receptor (mGlu4, mGlu7, or mGlu8) and a promiscuous G-protein (Gqi5 or Gα15).
-
Assay buffer: HBSS with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution in DMSO.
-
Orthosteric agonist (Glutamate or L-AP4) stock solution.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the HEK293 cells in 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add Fluo-4 AM dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the orthosteric agonist at a concentration that elicits an EC20 response.
-
Assay: a. Wash the cells with assay buffer. b. Place the plate in the fluorescent plate reader and monitor baseline fluorescence. c. Add the this compound dilutions to the wells and incubate for 2 minutes. d. Add the EC20 concentration of the orthosteric agonist and continue to monitor fluorescence.
-
Data Analysis: a. Measure the peak fluorescence response after agonist addition. b. Normalize the data to the response of a maximal concentration of the orthosteric agonist. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Proposed In Vivo Social Behavior Study: Three-Chamber Social Interaction Test
This protocol is a standard method for assessing social affiliation and social novelty preference in rodents and is proposed here for testing the effects of this compound.[7][8]
Objective: To evaluate the effect of this compound on sociability and preference for social novelty in mice.
Materials:
-
Adult male mice (e.g., C57BL/6J).
-
Three-chamber social interaction apparatus.
-
This compound solution for injection (e.g., in saline with 5% DMSO and 5% Tween 80).
-
Vehicle solution.
-
Video recording and analysis software.
Procedure:
-
Habituation: a. Handle the mice for several days before the experiment. b. On the test day, administer this compound or vehicle (e.g., intraperitoneally) 30 minutes before the test. c. Place the subject mouse in the center chamber of the apparatus and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: a. Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. b. Place the subject mouse back in the center chamber and allow it to explore for 10 minutes. c. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Preference Test: a. Remove the empty wire cage and replace it with a new unfamiliar "stranger 2" mouse in a wire cage. b. The "stranger 1" mouse remains in its cage. c. Place the subject mouse back in the center chamber and allow it to explore for 10 minutes. d. Record the time spent sniffing the "familiar" (stranger 1) versus the "novel" (stranger 2) mouse.
-
Data Analysis: a. Calculate a sociability index: (Time with stranger 1 - Time with empty cage) / (Total time). b. Calculate a social novelty preference index: (Time with stranger 2 - Time with stranger 1) / (Total time). c. Compare the indices between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Figure 2: Proposed experimental workflow for a three-chamber social interaction test with this compound.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of group III mGlu receptors in the central nervous system. While its effects on social behavior have not been directly tested, the strong evidence linking its primary target, mGlu7, to social deficits in psychiatric and neurodevelopmental disorders makes it a compelling candidate for such studies. The data and protocols provided in this guide are intended to facilitate research into the potential of this compound to modulate social behavior and to explore its therapeutic utility. Future studies should aim to characterize the in vivo pharmacokinetic and pharmacodynamic properties of this compound and to assess its efficacy in a broader range of social behavior paradigms, including those that model specific aspects of social deficits seen in human disorders. Such research will be crucial in determining the translational potential of modulating group III mGlu receptors for the treatment of social dysfunction.
References
- 1. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]
- 8. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0422288 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0422288 is a potent positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), exhibiting similar efficacy for mGluR4, mGluR7, and mGluR8.[1] In the central nervous system, group III mGluRs are predominantly located on presynaptic terminals, where their activation typically leads to a reduction in neurotransmitter release.[2][3] this compound does not activate these receptors directly but enhances the response to an orthosteric agonist, such as glutamate or a synthetic agonist like LSP4-2022.
These application notes provide a detailed protocol for the use of this compound in acute brain slice electrophysiology, with a specific focus on the Schaffer collateral-CA1 synapse in the hippocampus. This region is a well-established model for studying synaptic transmission and plasticity, and in adult rodents, the presynaptic group III mGluR is exclusively mGluR7, making it an ideal system to investigate the specific effects of this compound on mGluR7 function.[4]
Mechanism of Action
This compound binds to an allosteric site on group III mGluRs, distinct from the glutamate binding (orthosteric) site. This binding induces a conformational change in the receptor that increases its affinity and/or efficacy for an orthosteric agonist. The presynaptic activation of mGluR7, potentiated by this compound, is coupled to the Gi/o family of G-proteins. The subsequent dissociation of the G-protein subunits leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the inhibition of voltage-sensitive calcium channels (VSCCs).[3] This cascade of events ultimately results in a reduction of glutamate release from the presynaptic terminal.
Quantitative Data Summary
The following tables summarize the key pharmacological and electrophysiological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | mGluR4 | mGluR7 | mGluR8 | Reference |
| EC50 (nM) | 125 | 146 | 108 |
Table 2: Electrophysiological Effects of this compound at the Hippocampal Schaffer Collateral-CA1 Synapse
| Condition | fEPSP Slope | Paired-Pulse Ratio (PPR) | Presumed Mechanism | Reference |
| This compound (1 µM) alone | No significant change | No significant change | Does not activate mGluR7 in the absence of an agonist | |
| LSP4-2022 (30 µM) alone | Decrease | Increase | Activation of presynaptic mGluR7 | |
| This compound (1 µM) + LSP4-2022 (30 µM) | Potentiated Decrease | Further Increase | Enhanced activation of presynaptic mGluR7 |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on synaptic transmission in acute hippocampal slices.
Preparation of Solutions
Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording (in mM):
-
125 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
25 NaHCO3
-
2 CaCl2
-
1 MgCl2
-
10 Glucose
To prepare, dissolve all salts except CaCl2 and MgCl2 in ~900 mL of ultrapure water. Bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15 minutes. Add CaCl2 and MgCl2, adjust pH to 7.4, and bring the final volume to 1 L. The final osmolarity should be ~310 mOsm.
This compound Stock Solution:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Store at -20°C.
-
On the day of the experiment, dilute the stock solution in aCSF to the final working concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.1%.
Acute Hippocampal Slice Preparation
-
Anesthetize an adult Sprague-Dawley rat according to an institutionally approved animal care protocol.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-saturated aCSF.
-
Prepare 400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.
Electrophysiological Recordings
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature of the recording chamber at 32-34°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the stratum radiatum to stimulate the Schaffer collateral afferents.
-
Place a recording electrode (a glass micropipette filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli (e.g., 0.1 ms (B15284909) duration) every 30 seconds at an intensity that evokes 40-50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSP slopes for at least 20 minutes.
-
To assess the effect of this compound, pre-apply the compound (e.g., 1 µM) to the perfusion bath for 15 minutes.
-
Following the pre-application of this compound, co-apply the group III mGluR agonist LSP4-2022 (e.g., 30 µM) and continue recording.
-
For paired-pulse facilitation (PPF) experiments, deliver two stimuli with a 50 ms inter-stimulus interval. The paired-pulse ratio is calculated as the slope of the second fEPSP divided by the slope of the first fEPSP.
Data Analysis
-
Measure the initial slope of the fEPSP for each response.
-
Normalize the fEPSP slopes to the average slope during the baseline recording period.
-
Calculate the paired-pulse ratio for each pair of stimuli.
-
Compare the effects of the agonist alone to the effects of the agonist in the presence of this compound using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Visualizations
Signaling Pathway of Presynaptic mGluR7 Inhibition
Caption: Presynaptic mGluR7 signaling cascade leading to reduced glutamate release.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for brain slice electrophysiology with this compound.
References
Application Notes and Protocols for In Vivo Rodent Studies with VU0422288
Disclaimer: As of December 2025, publicly available literature does not contain specific in vivo dosage, administration, or pharmacokinetic data for the mGluR7 positive allosteric modulator (PAM) VU0422288 in rodent models. The following application notes and protocols are based on general practices for similar research compounds and published data for other metabotropic glutamate (B1630785) receptor modulators. Researchers should perform initial dose-finding and tolerability studies to determine the optimal experimental parameters for this compound.
Introduction
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7).[1] mGluR7 is a presynaptic receptor that modulates the release of glutamate and GABA, making it a potential therapeutic target for various neurological and psychiatric disorders.[1] These application notes provide a general framework for researchers and drug development professionals to conduct initial in vivo rodent studies with this compound.
Compound Information
| Compound Name | Target | Mechanism of Action | Molecular Weight | Chemical Formula |
| This compound | mGluR7 | Positive Allosteric Modulator | Not available in search results | Not available in search results |
In Vivo Administration Protocols
The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes for rodent studies include intraperitoneal (IP) injection and oral gavage (PO).
Vehicle Selection
A suitable vehicle is crucial for ensuring the solubility and stability of the test compound. The pH of the formulation should ideally be between 5 and 9. For parenteral routes, the solution should be as close to isotonic as possible.
Recommended Vehicle Screening:
-
Aqueous-based:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5-10% Tween® 80 in saline
-
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water
-
-
Non-aqueous/Suspension:
-
50% DMSO, 40% PEG300, and 10% ethanol (B145695) (for oral administration)
-
Corn oil
-
Intraperitoneal (IP) Injection Protocol
IP injection is a common route for rapid systemic exposure.
Materials:
-
This compound
-
Appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dosing solution should be prepared fresh on the day of the experiment.
-
Animal Handling: Weigh the animal to determine the correct injection volume.
-
Restraint: Manually restrain the rodent, exposing the abdomen. For rats, a two-person technique is often preferred.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle at a 30-40° angle. Aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Oral Gavage (PO) Protocol
Oral gavage is used to administer a precise dose of a substance directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the dosing solution as described for IP injection.
-
Animal Handling: Weigh the animal to determine the correct gavage volume.
-
Restraint: Gently restrain the animal to prevent movement.
-
Gavage: Moisten the gavage needle with water or the vehicle. Gently insert the needle into the esophagus and advance it into the stomach. Administer the solution slowly.
-
Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper placement of the gavage needle.
Experimental Design Considerations for Behavioral Studies
This compound, as an mGluR7 PAM, may be investigated in rodent models of anxiety, depression, and psychosis.
General Workflow for a Rodent Behavioral Study
References
Application Notes and Protocols for Solubilizing VU0422288 in DMSO for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0422288 is a potent and selective positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), specifically targeting mGluR4, mGluR7, and mGluR8.[1][2] These receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for in vitro studies investigating the therapeutic potential of modulating these targets.[3][4] Proper solubilization and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization of this compound in dimethyl sulfoxide (B87167) (DMSO) and its subsequent application in cell culture.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 360.19 g/mol | [2] |
| Molecular Formula | C₁₇H₁₁Cl₂N₃O₂ | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
| CAS Number | 1630936-95-6 | [1][2] |
| Solubility in DMSO | Up to 100 mM or 25 mg/mL (69.41 mM)[2] | Various Suppliers |
| Storage of Solid | Store at +4°C or -20°C for long-term (3 years)[2] | Various Suppliers |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[2] | MedChemExpress[2] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. It is crucial to use anhydrous (dry) DMSO to ensure maximum solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[2]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.02 mg of this compound (Molecular Weight = 360.19 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication in an ultrasonic water bath for a few minutes can be used to aid dissolution.[2][5]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles and protects the compound from light.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is important to note that the stability of this compound in aqueous cell culture media has not been extensively reported. Therefore, it is recommended to prepare fresh working solutions for each experiment.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound to be used in your experiment. Published studies have used concentrations in the nanomolar to low micromolar range (e.g., 108-146 nM for EC₅₀ values).[2]
-
Calculate Dilutions: Perform serial dilutions of the 100 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Example for a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This gives a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
-
Application to Cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared working solution of this compound to the cells.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Include a vehicle control (medium with 0.1% DMSO) to account for any effects of the solvent.
-
-
Incubation: Incubate the cells for the desired experimental duration.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Simplified signaling pathway of Group III mGluRs modulated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Potentiating mGlu4 Receptor-Mediated Effects on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the potentiation of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) agonist, LSP4-2022, by the positive allosteric modulator (PAM), VU0422288, on field excitatory postsynaptic potentials (fEPSPs). The mGlu4 receptor, a member of the group III metabotropic glutamate receptors, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release. The use of a PAM like this compound in conjunction with an agonist such as LSP4-2022 allows for a more nuanced and potent modulation of the mGlu4 receptor, offering a promising strategy for therapeutic intervention in various neurological and psychiatric disorders.
These protocols are designed to guide researchers in the electrophysiological assessment of this potentiation effect in ex vivo brain slices, a critical methodology for understanding the functional consequences of mGlu4 receptor modulation on synaptic transmission.
Data Presentation
The following table summarizes the quantitative data on the effects of LSP4-2022 and this compound on fEPSPs. The data demonstrates the potentiation of the LSP4-2022-induced reduction of the fEPSP slope by this compound.
| Compound | Concentration | Effect on fEPSP Slope | Brain Region | Reference |
| LSP4-2022 | 30 µM | Reduction | Hippocampus | [1] |
| This compound | 1 µM | No effect alone | Hippocampus | [1] |
| LSP4-2022 + this compound | 30 µM + 1 µM | Enhanced reduction compared to LSP4-2022 alone | Hippocampus | [1] |
Note: For a more comprehensive understanding of the potentiation, it is recommended to perform a full concentration-response curve for LSP4-2022 in the absence and presence of a fixed concentration of this compound to determine the change in EC50.
Signaling Pathway
Activation of the mGlu4 receptor by an orthosteric agonist like LSP4-2022, and potentiation by a PAM such as this compound, primarily engages the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, ultimately resulting in a reduction of neurotransmitter release from the presynaptic terminal.
Caption: mGlu4 receptor signaling pathway.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices (e.g., hippocampal or cerebellar) for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Recovery chamber
-
Holding chamber
Procedure:
-
Anesthesia: Deeply anesthetize the animal using an approved anesthetic protocol.
-
Decapitation and Brain Extraction: Once the animal is deeply anesthetized and unresponsive to pain stimuli, quickly decapitate it and excise the brain.
-
Slicing:
-
Immediately immerse the brain in ice-cold cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus).
-
Collect the slices in a beaker containing ice-cold cutting solution continuously bubbled with carbogen.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
Ensure the aCSF is continuously bubbled with carbogen.
-
-
Incubation: After the initial recovery period, transfer the slices to a holding chamber at room temperature with continuously carbogenated aCSF for at least 1 hour before starting the recordings.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the procedure for recording fEPSPs and assessing the effects of LSP4-2022 and this compound.
Materials:
-
Prepared acute brain slices
-
Recording chamber for submerged or interface slices
-
Perfusion system
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)
-
Micromanipulators
-
Stimulator
-
Amplifier
-
Digitizer and data acquisition software
-
LSP4-2022 stock solution
-
This compound stock solution
-
aCSF
Procedure:
-
Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (30-32°C).
-
Position the stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings in the hippocampus).
-
Place the recording electrode in the dendritic layer where the afferent fibers terminate (e.g., stratum radiatum of CA1).
-
-
Baseline Recording:
-
Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) through the stimulating electrode at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Determine the stimulus intensity that elicits a fEPSP with an amplitude that is 30-50% of the maximal response (I/O curve).
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes.
-
-
Drug Application:
-
Prepare the desired concentrations of LSP4-2022 and this compound in aCSF from stock solutions.
-
To test the effect of LSP4-2022 alone: Switch the perfusion to aCSF containing LSP4-2022 (e.g., 30 µM) and record for 20-30 minutes.
-
To test the effect of this compound alone: Switch the perfusion to aCSF containing this compound (e.g., 1 µM) and record for 20-30 minutes.
-
To test the potentiation effect:
-
First, perfuse with aCSF containing this compound (e.g., 1 µM) for 10-15 minutes.
-
Then, switch to aCSF containing both this compound (1 µM) and LSP4-2022 (30 µM) and record for 20-30 minutes.
-
-
-
Washout: After drug application, perfuse the slice with drug-free aCSF for at least 30 minutes to observe any reversal of the effects.
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each response.
-
Normalize the fEPSP slope to the average slope during the baseline recording period.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of the fEPSP slope reduction induced by LSP4-2022 alone versus in the presence of this compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for an electrophysiology experiment designed to test the potentiation of LSP4-2022 by this compound.
Caption: Experimental workflow for fEPSP recordings.
References
Experimental design for assessing VU0422288 in fear conditioning paradigms
Application Notes: Assessing VU0422288 in Fear Conditioning
Introduction
This document provides a detailed framework for the experimental design and assessment of this compound in rodent fear conditioning paradigms. This compound is a positive allosteric modulator (PAM) of the group III metabotropic glutamate (B1630785) (mGlu) receptors, with activity at mGlu4, mGlu7, and mGlu8 receptors[1][2][3]. Specifically, it is a pan-group III mGlu PAM that can potentiate receptor response to endogenous agonists like glutamate[1][3]. The mGlu7 receptor, its primary target, is highly expressed in the presynaptic terminals of brain regions critical for fear and memory, such as the hippocampus and amygdala, where it regulates the release of neurotransmitters like glutamate and GABA[1][2][4]. Dysregulation of glutamatergic signaling is implicated in anxiety and trauma-related disorders. Therefore, assessing the impact of this compound on fear memory can provide insights into the therapeutic potential of modulating the mGlu7 receptor.
While this compound targets mGlu receptors, it is also useful to consider the well-established role of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) in fear memory, particularly fear extinction[5][6][7]. M1 mAChR PAMs have been shown to enhance the consolidation of fear extinction, suggesting that potentiation of specific G-protein coupled receptor pathways is a viable strategy for modulating fear-related behaviors[6][8]. The protocols outlined here are designed to be robust and can be adapted to test various compounds that modulate neurotransmitter systems involved in learning and memory.
These notes will detail protocols for standard fear conditioning and fear extinction, methods for data presentation, and visual diagrams of the underlying signaling pathways and experimental workflows.
Signaling Pathways
Modulating neuronal activity through PAMs requires an understanding of the downstream signaling cascades. Below are diagrams of the mGlu7 receptor pathway, the primary target of this compound, and the M1 muscarinic receptor pathway for a comparative overview.
Caption: Presynaptic mGlu7 receptor signaling cascade modulated by this compound.
Caption: Postsynaptic M1 muscarinic (Gq-coupled) receptor signaling pathway.
Experimental Protocols
The following protocols describe standard procedures for assessing fear conditioning and extinction in rodents (mice or rats). These procedures are based on established methods where a neutral conditioned stimulus (CS) is paired with an aversive unconditioned stimulus (US), leading to a measurable fear response (freezing)[9][10].
General Considerations
-
Animals: C57BL/6 mice or Long-Evans rats are commonly used. Animals should be singly housed to prevent social hierarchy effects on behavior and allowed to acclimate to the facility for at least one week before experiments begin[11].
-
Apparatus: Standard fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cues, a house light, and video recording equipment. A distinct context (e.g., different wall color, flooring, odor) should be used for cued fear testing to isolate the cue-specific memory[12].
-
Behavioral Scoring: The primary dependent variable is "freezing," defined as the complete absence of movement except for respiration[13]. This can be scored manually or with automated software. Data is typically expressed as a percentage of time spent freezing.
Protocol 1: Cued and Contextual Fear Conditioning
This protocol assesses the effect of this compound on the acquisition, consolidation, and retrieval of both context- and cue-associated fear memories.
Experimental Workflow
Caption: Experimental workflow for cued and contextual fear conditioning.
Methodology
-
Day 1: Habituation: Place each animal in the conditioning chamber for 10 minutes without any auditory or shock stimuli. This familiarizes the animal with the context and reduces novelty-induced stress on the conditioning day[11].
-
Day 2: Conditioning (Training):
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) 30-60 minutes before placing the animal in the chamber.
-
Allow a 2-3 minute acclimation period in the chamber.
-
Present 3-5 trials of the conditioned stimulus (CS), typically an 80 dB auditory tone lasting 30 seconds[9][14].
-
During the final 1-2 seconds of each CS presentation, deliver the unconditioned stimulus (US), a mild foot shock (0.5-0.8 mA)[9][13].
-
The interval between trials (inter-trial interval, ITI) should be 1-3 minutes[12].
-
Leave the animal in the chamber for 60 seconds after the final trial before returning it to its home cage.
-
-
Day 3: Contextual Fear Test:
-
Place the animal back into the original conditioning chamber for 3-5 minutes without presenting any tones or shocks[9].
-
Record freezing behavior throughout the session to assess memory of the context.
-
-
Day 4: Cued Fear Test (in a novel context):
-
Modify the chamber to create a novel context (e.g., change wall patterns, floor texture, and use a different cleaning solution).
-
After a 2-3 minute acclimation period, present the auditory CS (tone) for 30 seconds, repeated 3-5 times, without any shock.
-
Record freezing behavior before, during, and after each CS presentation to assess memory of the auditory cue.
-
Protocol 2: Fear Extinction
This protocol assesses the ability of this compound to enhance the learning of fear extinction, a process where the conditioned fear response diminishes with repeated exposure to the CS without the US[10].
Experimental Workflow
Caption: Experimental workflow for fear extinction and spontaneous recovery.
Methodology
-
Day 1: Conditioning: Perform fear conditioning as described in Protocol 1.
-
Day 2: Extinction Training:
-
Administer this compound or vehicle 30-60 minutes prior to the session.
-
Place the animal in a distinct context from the conditioning chamber.
-
After a brief acclimation, present a series of 15-20 CS tones (30 seconds each) without the foot shock[5].
-
Record freezing throughout the session. A successful extinction is observed as a gradual decrease in freezing across trials.
-
-
Day 3: Extinction Recall:
-
Place the animal back into the extinction context.
-
Present 2-3 CS tones without the shock.
-
Low levels of freezing indicate successful retention of the extinction memory.
-
-
Optional (e.g., Day 10): Spontaneous Recovery Test: To test the durability of the extinction memory, return the animal to the extinction context after a prolonged period (e.g., 1 week) and repeat the extinction recall test. A return of the freezing response is known as spontaneous recovery[10].
Probing Memory Phases with Drug Administration
The timing of this compound administration is critical for determining which phase of memory is affected.
Caption: Logic for timing drug administration to target specific memory phases.
-
To test effects on Acquisition: Administer this compound before the conditioning session (Protocol 1, Day 2).
-
To test effects on Consolidation: Administer this compound immediately after the conditioning session.
-
To test effects on Retrieval/Recall: Administer this compound before the context or cued test sessions.
Data Presentation
Quantitative data should be organized into tables for clear comparison between experimental groups.
Table 1: Experimental Groups
| Group ID | Condition | Treatment | N | Purpose |
|---|---|---|---|---|
| 1 | Naive | No Shock, No Drug | 8-12 | Baseline freezing |
| 2 | Control | Shock | Vehicle | Fear memory control |
| 3 | Experimental | Shock | This compound (Dose 1) | Test effect of low dose |
| 4 | Experimental | Shock | this compound (Dose 2) | Test effect of high dose |
Table 2: Sample Data for Contextual and Cued Fear Recall
| Group | Treatment | % Freezing in Context Test (Mean ± SEM) | % Freezing during Cue (Mean ± SEM) |
|---|---|---|---|
| Control | Vehicle | 65.2 ± 5.1 | 70.8 ± 4.9 |
| Exp. 1 | This compound (10 mg/kg) | 50.7 ± 6.2 | 55.1 ± 5.8 |
| Exp. 2 | this compound (30 mg/kg) | 35.4 ± 4.8 | 40.3 ± 5.3 |
Table 3: Sample Data for Fear Extinction Training
| Group | Treatment | % Freezing (First 3 Trials) | % Freezing (Last 3 Trials) |
|---|---|---|---|
| Control | Vehicle | 72.1 ± 4.5 | 38.5 ± 6.1 |
| Experimental | this compound | 70.5 ± 5.0 | 15.2 ± 3.9 |
References
- 1. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Concomitant Deficits in Working Memory and Fear Extinction Are Functionally Dissociated from Reduced Anxiety in Metabotropic Glutamate Receptor 7-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Muscarinic Acetylcholine Receptor M1’s Impact on Fear Extinction Learn" by Joshua R. McElroy [scholarcommons.sc.edu]
- 6. M1 Muscarinic Receptors Modulate Fear-Related Inputs to the Prefrontal Cortex: Implications for Novel Treatments of Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of VU0422288 in High-Throughput Screening for mGluR Modulators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Their involvement in various neurological and psychiatric disorders has made them attractive targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel mGluR modulators. VU0422288 is a potent positive allosteric modulator (PAM) of group III mGluRs, specifically mGluR4, mGluR7, and mGluR8.[1][2][3] As a well-characterized PAM, this compound serves as an invaluable tool in HTS campaigns to identify new modulators of these receptors. These application notes provide detailed protocols for the use of this compound as a reference compound in HTS assays designed to discover novel mGluR modulators.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the in vitro potency of this compound at group III mGluRs, as determined by calcium mobilization assays.[1][2] This data is essential for establishing appropriate concentrations of this compound to be used as a positive control in HTS experiments.
| Receptor | Agonist Used in Assay | This compound EC₅₀ (nM) | Assay Type |
| mGluR4 | Glutamate (EC₂₀) | 108 | Calcium Mobilization |
| mGluR7 | L-AP4 (EC₂₀) | 146 | Calcium Mobilization |
| mGluR8 | Glutamate (EC₂₀) | 125 | Calcium Mobilization |
Signaling Pathway
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are typically coupled to the Gαi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. For HTS purposes, these receptors are often co-expressed with a promiscuous G-protein, such as Gα15 or a chimeric G-protein like Gqi5, which redirects the signaling cascade through the Gαq pathway. This results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i), which can be readily measured using fluorescent calcium indicators. This compound, as a PAM, does not activate the receptor directly but enhances the response of the receptor to an orthosteric agonist like glutamate.
Caption: Engineered mGluR signaling pathway for HTS.
Experimental Protocols
High-Throughput Screening for mGluR Modulators using a Calcium Mobilization Assay
This protocol describes a homogeneous, no-wash calcium mobilization assay in a 384-well format, suitable for screening large compound libraries. This compound is used as a positive control for identifying PAMs.
Materials:
-
HEK293 cells stably co-expressing the target group III mGluR (e.g., mGluR7) and a promiscuous G-protein (e.g., Gα15).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluo-4 NW Calcium Assay Kit or similar no-wash calcium indicator dye.
-
Orthosteric agonist (e.g., L-AP4 for mGluR7) at a concentration that elicits an EC₂₀ response.
-
This compound solution (in DMSO, then diluted in assay buffer).
-
Test compound library (in DMSO).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the engineered HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a compound plate containing the test compounds, negative controls (vehicle), and positive controls (this compound). A final concentration of 1-10 µM for test compounds is typical for a primary screen. For the positive control, a concentration of this compound that elicits a near-maximal response (e.g., 1 µM) should be used.
-
Using the fluorescence plate reader's integrated liquid handler, add the compounds from the compound plate to the cell plate.
-
-
Agonist Addition and Signal Detection:
-
Allow the compounds to pre-incubate with the cells for 2-15 minutes.
-
Using the plate reader's liquid handler, add the EC₂₀ concentration of the orthosteric agonist to all wells except for those designated to screen for agonists (which receive buffer instead).
-
Immediately begin reading the fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over a period of 1-3 minutes.
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
To identify PAMs: Look for compounds that significantly increase the fluorescence signal in the presence of the EC₂₀ agonist concentration compared to the agonist-only wells. The activity of this compound will serve as the benchmark for a positive hit.
-
To identify NAMs (Negative Allosteric Modulators): Look for compounds that decrease the fluorescence signal of the EC₂₀ agonist concentration.
-
To identify Agonists: Look for compounds that produce a fluorescence signal in the absence of the orthosteric agonist.
HTS Workflow Diagram
The following diagram illustrates the high-throughput screening workflow for identifying mGluR modulators.
Caption: High-throughput screening workflow.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry (IHC) of Tissues Treated with VU0422288
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0422288 is a potent and selective positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), specifically targeting mGluR4, mGluR7, and mGluR8.[1][2] These receptors are predominantly expressed in the central nervous system and are implicated in a variety of neurological and psychiatric disorders. As a research tool, this compound is instrumental in elucidating the physiological roles of these receptors. Immunohistochemistry (IHC) is a critical technique to visualize the anatomical distribution and cellular localization of these receptors and to assess the impact of this compound treatment on their expression and trafficking.
These application notes provide detailed protocols for performing IHC on tissues, particularly from the central nervous system, that have been treated with this compound. The protocols are designed to be a comprehensive guide for researchers aiming to investigate the effects of this compound on group III mGluR expression and localization.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of group III mGluRs and a general experimental workflow for IHC analysis of tissues treated with this compound.
References
- 1. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain Penetration and Pharmacokinetic Properties of VU0422288: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0422288 is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), with demonstrated activity at mGluR4, mGluR7, and mGluR8[1][2][3]. As a compound targeting the central nervous system (CNS), understanding its ability to cross the blood-brain barrier (BBB) and its pharmacokinetic profile is critical for preclinical and clinical development. These application notes provide a summary of the known brain penetration and pharmacokinetic properties of this compound and detailed protocols for their measurement.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Brain Penetration of this compound in Sprague-Dawley Rats [1]
| Parameter | Value | Conditions |
| Administration Route | Intraperitoneal (i.p.) | Single dose |
| Dose | 10 mg/kg | - |
| Vehicle | 10% Tween 80 | - |
| Plasma/Brain Partition Coefficient (Kp) | 1.67 | Total concentrations |
| Predicted Unbound Brain Concentration (Cu,brain) | ~40 nM | - |
Note: Further details on the time point of measurement for the Kp value were not specified in the available literature. It is also noted that this compound is reported to be highly protein bound in mouse brain homogenate[4].
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the brain penetration and pharmacokinetic properties of this compound. These are generalized protocols based on standard practices and should be adapted and optimized for specific laboratory conditions.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for a single-dose pharmacokinetic study to determine the concentration-time profiles of this compound in plasma and brain.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Housing: House animals under standard laboratory conditions with ad libitum access to food and water.
-
Formulation: Prepare a suspension of this compound in a vehicle of 10% Tween 80.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of this compound. Doses of 3, 10, and 30 mg/kg have been used in previous studies.
2. Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect plasma by centrifuging the blood samples.
-
At the end of the time course, euthanize the animals and harvest the brains.
3. Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Brain: Weigh the harvested brains and homogenize them in a suitable buffer (e.g., phosphate-buffered saline). Store brain homogenates at -80°C until analysis.
4. Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate.
-
Sample Preparation: Perform protein precipitation of plasma and brain homogenate samples using a solvent like acetonitrile (B52724) containing an internal standard.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma and brain concentration-time data, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Protocol 2: Determination of Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
The Kp,uu is a critical parameter for assessing true brain penetration, as it accounts for plasma and brain tissue binding.
1. In Vivo Study:
-
Perform an in vivo pharmacokinetic study as described in Protocol 1 to obtain total plasma and brain concentrations over time.
2. Plasma Protein Binding Assay:
-
Determine the fraction of this compound unbound in plasma (fu,plasma) using equilibrium dialysis, ultrafiltration, or ultracentrifugation.
3. Brain Tissue Binding Assay:
-
Determine the fraction of this compound unbound in brain homogenate (fu,brain) using brain slice or brain homogenate binding methods with equilibrium dialysis.
4. Calculation of Kp,uu:
-
Calculate Kp,uu using the following equation: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) = Kp * (fu,plasma / fu,brain)
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo pharmacokinetic study of this compound.
Caption: Logical workflow for determining the unbound brain-to-plasma ratio (Kp,uu).
References
- 1. LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Co-administration of VU0422288 with Orthosteric Agonists of Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0422288 is a potent, non-selective positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR7, and mGluR8.[1] As a PAM, this compound does not activate these receptors directly but enhances their response to orthosteric agonists like the endogenous neurotransmitter glutamate.[2][3] This modulation occurs at a binding site topographically distinct from the orthosteric agonist binding site.[3] The co-administration of this compound with orthosteric agonists allows for a fine-tuned potentiation of mGluR signaling, which is crucial for regulating synaptic transmission and neuronal excitability.[4][5] These receptors are predominantly presynaptic and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][4]
The pharmacological effects of this compound can exhibit "probe dependence," meaning its modulatory activity can vary depending on the specific orthosteric agonist used.[1][6] Understanding these interactions is critical for designing experiments to probe the function of group III mGluRs and for the development of novel therapeutics targeting these receptors for various neurological and psychiatric disorders.[1][6]
Data Presentation
Table 1: In Vitro Potency of this compound at Group III mGluRs
| Receptor | Orthosteric Agonist (EC20) | Assay Type | EC50 (nM) | Reference |
| mGluR4 | Glutamate | Calcium Mobilization (Gqi5) | 125 | [7] |
| mGluR7 | L-AP4 | Calcium Mobilization (Gα15) | 146 | [7] |
| mGluR8 | Glutamate | Calcium Mobilization (Gα15) | 108 | [7] |
Table 2: Cooperativity between this compound and Orthosteric Agonists at Group III mGluRs
| Receptor | Orthosteric Agonist | Cooperativity Parameter | Value | Interpretation | Reference |
| mGluR4 | L-AP4 | α (Affinity) | 0.33 | Reduces agonist affinity | [1] |
| mGluR4 | L-AP4 | β (Efficacy) | 10.4 | Strongly potentiates agonist efficacy | [1] |
| mGluR7 | Glutamate, L-AP4, LSP4-2022 | αβ (Overall) | >0 | Positive cooperativity | [1] |
| mGluR8 | Glutamate, L-AP4, LSP4-2022 | αβ (Overall) | >0 | Positive cooperativity | [1] |
Note: α represents the change in agonist affinity, where α > 1 indicates increased affinity and α < 1 indicates decreased affinity. β represents the change in agonist efficacy, where β > 1 indicates increased efficacy.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to assess the potentiation of orthosteric agonist-induced intracellular calcium mobilization by this compound in cell lines expressing group III mGluRs.
1. Cell Culture and Transfection:
- Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Co-transfect cells with the desired group III mGluR (e.g., mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein such as Gα15 or a chimeric G-protein like Gqi5 to couple the receptor to the phospholipase C pathway.[1][8] Use a suitable transfection reagent and follow the manufacturer's instructions.
- Plate the transfected cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere and express the receptors for 24-48 hours.
2. Calcium-Sensitive Dye Loading:
- Aspirate the culture medium from the wells.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
- Incubate the plate at 37°C for 60 minutes in the dark.
- After incubation, wash the cells with the assay buffer to remove excess dye.
3. Compound Addition and Signal Detection:
- Use a fluorescent imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.
- Prepare serial dilutions of this compound and the desired orthosteric agonist (e.g., glutamate, L-AP4) in the assay buffer.
- Add this compound to the wells and incubate for a pre-determined time (e.g., 2-5 minutes).[1][8]
- Subsequently, add an EC20 concentration of the orthosteric agonist to stimulate the receptor.
- Monitor the fluorescence intensity over time.
4. Data Analysis:
- The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
- Determine the concentration-response curves for the orthosteric agonist in the presence and absence of different concentrations of this compound.
- Calculate the EC50 values for this compound's potentiation of the agonist response using a four-parameter logistic equation.[9]
Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This protocol describes the method to evaluate the effect of this compound on orthosteric agonist-induced modulation of synaptic transmission in acute hippocampal slices.[10][11]
1. Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., Sprague Dawley rat) in accordance with institutional animal care and use committee guidelines.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3.2 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose.[12]
- Prepare 400 µm thick coronal or sagittal hippocampal slices using a vibratome.
- Transfer the slices to a submerged chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1]
- Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP that is 30-40% of the maximal response.
3. Drug Application:
- After establishing a stable baseline recording for at least 20 minutes, apply the orthosteric agonist (e.g., LSP4-2022) to the perfusion bath at a known concentration.
- Observe the agonist-induced reduction in the fEPSP slope, indicative of presynaptic inhibition.
- Wash out the agonist and allow the fEPSP slope to return to baseline.
- Pre-apply this compound for a set period (e.g., 5-10 minutes) before co-applying the same concentration of the orthosteric agonist.[7]
4. Data Analysis:
- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the pre-drug baseline.
- Compare the magnitude of the orthosteric agonist-induced reduction in the fEPSP slope in the absence and presence of this compound to determine the potentiating effect of the PAM.
Visualizations
Signaling Pathway of Group III mGluRs
Caption: Signaling pathway of group III mGluRs with a PAM.
Experimental Workflow for In Vitro Calcium Mobilization Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptors: electrical and chemical signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VU0422288 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0422288. The information is tailored to address challenges related to its insolubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), specifically targeting mGluR4, mGluR7, and mGluR8.[1][2][3][4][5] It is a valuable tool for studying the physiological roles of these receptors in the central nervous system. Key properties are summarized in the table below.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. Why is this happening?
This is a common issue stemming from the hydrophobic nature of this compound. While highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), its solubility dramatically decreases when introduced into an aqueous environment. This phenomenon, often referred to as "precipitation upon dilution," occurs because the compound is less soluble in the aqueous buffer than in the concentrated DMSO stock.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To minimize solvent-induced toxicity and artifacts in most cell-based assays, the final concentration of DMSO should generally be kept below 0.5%. However, the optimal concentration can vary depending on the cell type and assay sensitivity, so it is advisable to run a vehicle control with the highest anticipated DMSO concentration to assess its effect.
Troubleshooting Guide
Issue: this compound Precipitates Out of Aqueous Solution
Symptoms:
-
Visible cloudiness or particulate matter in the well of a microplate or in the assay tube after adding the compound.
-
Inconsistent or non-reproducible results in biological assays.
-
Lower than expected compound activity.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
-
The pH of the aqueous buffer is not optimal for this compound solubility.
Solutions:
| Solution | Description |
| Optimize Co-solvent Use | While keeping the final DMSO concentration low is crucial, a slight, controlled increase (e.g., from 0.1% to 0.5%) might improve solubility without significantly impacting the assay. Always include a vehicle control with the corresponding DMSO concentration. |
| Serial Dilution Strategy | Instead of a single large dilution, perform a series of smaller dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation. |
| Use of Surfactants | Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize hydrophobic compounds. Be aware that surfactants can interfere with some assays, so validation is necessary. |
| pH Adjustment | The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with a range of physiologically acceptable pH values for your assay buffer may improve the solubility of this compound. |
| Sonication | Brief sonication of the final diluted solution in a water bath sonicator can help to break down small aggregates and improve dispersion. However, be cautious as this may not result in a true solution and the compound could precipitate over time. |
| Fresh Solution Preparation | Always prepare fresh working solutions of this compound from a concentrated DMSO stock immediately before use. Avoid using previously diluted aqueous solutions that have been stored. |
Quantitative Data Summary
Due to the limited availability of specific public data on the aqueous solubility of this compound, this table provides a qualitative summary based on its known properties and general characteristics of similar small molecules.
| Solvent | Solubility |
| DMSO | High (Soluble up to 100 mM). |
| Ethanol | Likely moderate to low. Often used as a co-solvent but generally has lower solubilizing power for highly nonpolar compounds compared to DMSO. |
| Aqueous Buffers (e.g., PBS) | Very low. Prone to precipitation, especially at higher concentrations. The exact solubility is not well-documented and is expected to be in the low micromolar or even nanomolar range without solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (Molecular Weight: 360.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of this compound: Volume (µL) = (0.001 g / (360.19 g/mol * 0.01 mol/L)) * 1,000,000 = 277.6 µL
-
-
Add the calculated volume of DMSO to the vial containing the this compound.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions and Serial Dilution
Objective: To prepare a series of aqueous working solutions of this compound for use in biological assays while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous assay buffer (pre-warmed to the experimental temperature if appropriate)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare an intermediate dilution of the this compound stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
To prepare the highest concentration of your working solution, add a small volume of the DMSO intermediate to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around. For a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 1 mM DMSO stock to 999 µL of aqueous buffer.
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing.
-
Perform subsequent serial dilutions in the aqueous buffer containing the same final percentage of DMSO to maintain consistent solvent conditions across all concentrations.
-
Visually inspect all solutions for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation issues.
Caption: Simplified Group III mGluR signaling cascade.
References
- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU0422288 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of VU0422288 to achieve maximal potentiation of metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] As a PAM, this compound does not activate the receptor on its own. Instead, it binds to a site distinct from the orthosteric agonist binding site, enhancing the receptor's response to endogenous ligands like glutamate or synthetic agonists such as L-AP4.[3] This potentiation can fine-tune glutamatergic signaling in a more controlled manner than direct agonists.[3]
Q2: What are the reported EC₅₀ values for this compound?
The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half of the maximal response.[4] For this compound, the EC₅₀ values for potentiation of group III mGluRs in calcium mobilization assays are:
It is important to note that the EC₅₀ value can be influenced by the specific experimental conditions, including the concentration of the orthosteric agonist used.[6]
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[5][7] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentrations in your assay buffer or cell culture medium. Always use the batch-specific molecular weight provided on the product vial for accurate molarity calculations.[5] Stock solutions should be stored at +4°C.[5][7]
Q4: What is a good starting concentration range for a dose-response curve?
Given the nanomolar EC₅₀ values, a good starting point for a 10-point dose-response curve would be to bracket the expected EC₅₀. A suggested range would be from 1 nM to 10 µM. This wide range will help to clearly define the top and bottom plateaus of the curve.
Q5: What are the signs of suboptimal or toxic concentrations of this compound?
-
Suboptimal Concentrations: If the concentration is too low, you will observe little to no potentiation of the agonist response. The dose-response curve will be flat at the baseline.
-
Toxic Concentrations: At very high concentrations, you might observe a decrease in the potentiation effect, leading to a bell-shaped dose-response curve. This could be due to off-target effects or cytotoxicity. Signs of cytotoxicity in cell culture include changes in cell morphology (e.g., rounding up, detachment), reduced cell viability, and lysis.[8] It is advisable to perform a cytotoxicity assay, such as an LDH or MTT assay, to determine the toxic concentration range of this compound in your specific cell system.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No potentiation observed | 1. This compound concentration is too low. 2. Orthosteric agonist concentration is too high. 3. Inactive compound. 4. Problem with the assay. | 1. Increase the concentration range of this compound in your dose-response curve. 2. Ensure you are using a sub-maximal (e.g., EC₂₀) concentration of the orthosteric agonist. High concentrations of the agonist can mask the effect of the PAM. 3. Verify the purity and activity of your this compound stock. 4. Check the health and viability of your cells and ensure all assay reagents are fresh and properly prepared. |
| High background signal or "noisy" data | 1. Cell stress or death. 2. Compound precipitation. 3. Assay buffer incompatibility. | 1. Ensure gentle handling of cells during the assay. Check for signs of cytotoxicity. 2. Visually inspect your diluted solutions for any precipitate. If precipitation occurs, you may need to adjust your dilution scheme or use a different final concentration of DMSO. 3. Ensure your assay buffer is compatible with your cells and the fluorescent dyes used in the assay. |
| Bell-shaped dose-response curve | 1. Cytotoxicity at high concentrations. 2. Off-target effects. 3. Compound aggregation. | 1. Perform a cytotoxicity assay to determine the toxic threshold of this compound. 2. High concentrations of any compound can lead to non-specific effects. Focus on the potentiation observed at lower, more specific concentrations. 3. Consider including a non-ionic detergent like Triton X-100 at a very low concentration (e.g., 0.01%) in your assay buffer to prevent aggregation, but first verify its compatibility with your assay. |
| Inconsistent results between experiments | 1. Variation in cell passage number or density. 2. Inconsistent incubation times. 3. Instability of reagents. | 1. Use cells within a consistent passage number range and ensure consistent cell seeding density. 2. Adhere strictly to the same incubation times for all steps of the experiment. 3. Prepare fresh dilutions of this compound and the orthosteric agonist for each experiment. |
Data Presentation
Table 1: In Vitro Potency of this compound on Group III mGluRs
| Receptor | Assay Type | Orthosteric Agonist | EC₅₀ (nM) | Reference(s) |
| mGluR4 | Calcium Mobilization | Glutamate (EC₂₀) | 108 | [2][5] |
| mGluR7 | Calcium Mobilization | L-AP4 (EC₂₀) | 146 | [2][5] |
| mGluR8 | Calcium Mobilization | Glutamate (EC₂₀) | 125 | [2][5] |
Experimental Protocols
Calcium Mobilization Assay for mGluR4 Potentiation
This protocol outlines a general procedure for measuring the potentiation of mGluR4-mediated calcium mobilization by this compound in a recombinant cell line.
Materials:
-
HEK293 or CHO cells stably expressing human or rat mGluR4.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
Glutamate (or another suitable orthosteric agonist).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed the mGluR4-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at a concentration that is 4x the final desired concentration.
-
Prepare the orthosteric agonist (e.g., glutamate) at a concentration that is 4x its EC₂₀ value in assay buffer.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Program the instrument to first add the this compound dilutions to the cell plate and incubate for a short period (e.g., 2-5 minutes).
-
Next, program the instrument to add the orthosteric agonist to the cell plate.
-
Record the fluorescence signal for at least 60 seconds after the addition of the agonist.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of the agonist) and a negative control (vehicle).
-
Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Visualizations
Caption: mGluR4 Signaling Pathway and the Action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of VU0422288 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data integrity when using the positive allosteric modulator (PAM) VU0422288 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs).[1][2][3] It does not activate the receptor directly but potentiates the effect of an orthosteric agonist, such as glutamate or L-AP4, by binding to a distinct allosteric site on the receptor.[1][4]
Q2: What are the main "off-target" effects of this compound?
The primary consideration with this compound is its lack of selectivity within the group III mGluRs. It is a pan-group III mGlu PAM, meaning it potentiates mGluR4, mGluR7, and mGluR8 with similar potency.[1][2] Therefore, if your research focuses on one of these receptors (e.g., mGluR7), the concurrent potentiation of mGluR4 and mGluR8 are the most significant "off-target" effects to consider. Broader screening panels have shown a clean ancillary pharmacology profile for this compound, suggesting minimal off-target activity at other classes of receptors and channels at concentrations up to 10 µM.[2]
Q3: I am seeing an unexpected phenotype in my experiment. Could it be an off-target effect?
While this compound has a clean profile against many other targets, unexpected results are often due to its activity at all three group III mGluRs.[1][2] The observed phenotype could be a composite effect of modulating all three receptors, or dominated by a receptor that is highly expressed in your system but was not your primary target of interest. It is crucial to understand the expression profile of mGluR4, mGluR7, and mGluR8 in your experimental model.
Q4: How can I confirm that the observed effect is mediated by group III mGluRs?
To confirm that the biological effect is due to the intended on-target mechanism (potentiation of group III mGluRs), several control experiments are essential. These include using an inactive analog as a negative control, employing structurally distinct PAMs, and utilizing genetic knockdown or knockout models.[5][6]
Troubleshooting Guide
Issue 1: Ambiguous or Unexpected Results
If your experimental outcome is not what you hypothesized for your target receptor, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Determining the Specific Receptor Responsible for the Effect
Given that this compound is a pan-group III PAM, attributing an observed effect to a single receptor subtype requires a systematic approach.
Experimental Workflow for Target Deconvolution:
Caption: Strategy to identify the specific group III mGluR subtype responsible for an observed effect.
Quantitative Data
The following table summarizes the potency of this compound at the different group III mGluRs. Use this data to select appropriate concentrations for your experiments, starting at or near the EC₅₀ value and performing a full dose-response curve.
| Receptor | Agonist Used in Assay | This compound EC₅₀ (nM) | Reference |
| mGluR4 | Glutamate | 108 | [1][2] |
| mGluR7 | L-AP4 | 146 | [1][2] |
| mGluR8 | Glutamate | 125 | [1][2] |
Table 1: Potency of this compound at group III mGluRs.
Key Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of agonist-induced calcium signaling by this compound in a recombinant cell line.
-
Cell Culture: Plate HEK293 cells stably co-expressing your mGluR of interest (mGluR4, 7, or 8) and a promiscuous G-protein (e.g., Gα15) into 96-well plates.[1]
-
Dye Loading: On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a fixed, sub-maximal (EC₂₀) concentration of the orthosteric agonist (e.g., glutamate for mGluR4/8, L-AP4 for mGluR7).[1][2]
-
Assay Procedure:
-
Obtain a baseline fluorescence reading using a plate reader (e.g., FLIPR).
-
Add the various concentrations of this compound to the wells and incubate for 2-5 minutes.[2]
-
Add the EC₂₀ concentration of the agonist.
-
Record the fluorescence signal continuously for at least 3 minutes.
-
-
Data Analysis: Calculate the increase in fluorescence over baseline. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: Control Experiment Using a Selective PAM
To attribute an effect to a specific receptor, compare the results from this compound with those from a selective PAM. For example, to test if an effect is mGluR7-mediated:
-
Primary Experiment: Perform your primary assay (e.g., electrophysiology, behavioral study) and establish a dose-response curve for this compound.
-
Control Experiment: Repeat the exact same assay using a selective mGluR7 PAM (e.g., VU6027459).[7]
-
Comparison: If the selective mGluR7 PAM recapitulates the effect of this compound, it provides strong evidence that the phenotype is driven by mGluR7. If it does not, the effect is likely mediated by mGluR4, mGluR8, or a combination of the three.
Signaling Pathway Overview
Group III mGluRs are G-protein coupled receptors that primarily couple to the Gαi/o subunit. Their activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances this signaling cascade in the presence of an agonist.
Caption: Simplified signaling pathway for group III mGluRs modulated by this compound.
References
- 1. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of VU6027459: A First-in-Class Selective and CNS Penetrant mGlu7 Positive Allosteric Modulator Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results in VU0422288 electrophysiology recordings
Welcome to the technical support center for VU0422288. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting variable results during electrophysiology recordings with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ML396) is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), with activity at mGluR4, mGluR7, and mGluR8.[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to an orthosteric agonist, such as glutamate or a synthetic agonist like LSP4-2022.[2][3] Its mechanism involves binding to an allosteric site on the receptor, which is distinct from the agonist binding site, and inducing a conformational change that increases the affinity and/or efficacy of the agonist.[4][5]
Q2: What are the expected effects of this compound in electrophysiology recordings?
In electrophysiology studies, particularly in brain slices, this compound is expected to potentiate the effects of a group III mGluR agonist. For example, in the hippocampal Schaffer collateral-CA1 (SC-CA1) synapse, where mGluR7 is prominently expressed presynaptically, this compound enhances the agonist-induced reduction of field excitatory postsynaptic potentials (fEPSPs).[1][2][3] It can also lead to an increase in the paired-pulse ratio, which is indicative of a presynaptic site of action.[2][3] It's important to note that this compound alone may not alter the fEPSP slope if the receptor is not tonically active under the experimental conditions.[1]
Q3: Why am I seeing high variability in my results with this compound?
Variability in results with this compound can arise from several factors inherent to its function as a PAM and the biological system under study:
-
Probe Dependence: The magnitude of this compound's effect can differ depending on the orthosteric agonist used (e.g., glutamate vs. L-AP4).[6][7] Allosteric modulators can exhibit differential cooperativity with distinct agonists.[3]
-
Receptor Expression Levels: The expression of mGluR4, mGluR7, and mGluR8 can vary significantly between different brain regions, cell types, and even the developmental stage of the animal.[3] The observed effect of this compound will depend on the specific group III mGluR subtypes present in the preparation.
-
Endogenous Agonist Concentration: As a PAM, the effect of this compound is dependent on the presence of an agonist. Variability in the concentration of endogenous glutamate in the slice preparation can lead to inconsistent results.
-
Transducer Dependence: The observed allosteric effect can be dependent on the specific signaling pathway being measured.[4][8] For example, the potentiation observed in an ion channel activity assay might differ from that seen in a calcium mobilization assay.
-
General Electrophysiology Variables: Factors such as the health of the brain slices, temperature, pH, and osmolarity of solutions are critical for reproducible results.[9][10]
Troubleshooting Guides
Issue 1: No discernible effect of this compound is observed.
Q: I've bath-applied this compound, but I don't see any change in my electrophysiological recordings. What could be the issue?
A: This is a common issue when working with PAMs. Here are several potential causes and troubleshooting steps:
-
Absence of an Agonist: this compound requires the presence of a group III mGluR agonist to exert its effect. If there is low tonic activity of the receptor in your preparation, this compound alone will have no effect.[1]
-
Low Receptor Expression: The specific brain region or cell type you are recording from may not express sufficient levels of group III mGluRs.
-
Compound Degradation or Precipitation: Improper storage or dilution of this compound can lead to loss of activity.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.[1] Ensure the final concentration of the solvent in your recording solution is minimal and does not affect the recordings on its own.
-
Issue 2: The magnitude of the effect of this compound is inconsistent between experiments.
Q: My recordings show an effect of this compound, but the size of the potentiation varies greatly from one slice to another. How can I reduce this variability?
A: Inconsistent potentiation is often linked to the sensitive nature of allosteric modulation. Consider the following:
-
Inconsistent Agonist Concentration: If you are relying on endogenous glutamate, its concentration can vary depending on the health and activity of the slice.
-
Solution: Use a fixed, sub-maximal concentration of an exogenous agonist to clamp the level of orthosteric stimulation. This will provide a more stable baseline against which to measure the potentiation by this compound.
-
-
Slice Health and Viability: Unhealthy or damaged slices will have altered neuronal activity and receptor function, leading to variable results.
-
Probe Dependence: If you have changed the agonist used in your experiments, this can alter the observed effect of this compound.[6][7]
-
Solution: Be consistent with the agonist and its concentration used across all experiments you wish to compare.
-
Quantitative Data
The following tables summarize key quantitative data for this compound based on in vitro pharmacology assays.
Table 1: Potency of this compound at Group III mGluRs
| Receptor | Assay Type | Agonist Used | EC50 (nM) |
| mGluR4 | Calcium Mobilization | Glutamate (EC20) | 125 |
| mGluR7 | Calcium Mobilization | L-AP4 (EC20) | 146 |
| mGluR8 | Calcium Mobilization | Glutamate (EC20) | 108 |
Data sourced from MedChemExpress and based on calcium mobilization assays.[1]
Experimental Protocols
Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
This protocol provides a general framework for assessing the effect of this compound on synaptic transmission at the Schaffer collateral-CA1 synapse.
-
Slice Preparation:
-
Anesthetize an adult rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[11]
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[12]
-
-
Baseline Recording:
-
Establish a stable baseline of fEPSP responses for at least 20 minutes. The stimulation intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
-
Compound Application:
-
Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slope to the pre-drug baseline period.
-
Quantify the percentage reduction in the fEPSP slope caused by the agonist alone and in the presence of this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive and negative allosteric modulators promote biased signaling at the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology | Niswender Laboratory | Vanderbilt University [lab.vanderbilt.edu]
Stability of VU0422288 in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VU0422288 in solution and during long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, it is recommended to store solid this compound at -20°C. Proper storage under these conditions should ensure stability for at least one to two years. Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. To minimize degradation due to repeated freeze-thaw cycles and exposure to atmospheric moisture, it is crucial to aliquot the stock solution into single-use volumes.
Q3: What is the stability of this compound in DMSO stock solutions?
A3: Based on general guidelines for small molecules and vendor recommendations for this compound, stock solutions in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] For optimal results, it is always best to use freshly prepared stock solutions.
Q4: Can I store this compound in aqueous solutions like PBS or cell culture media?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Small molecules are often less stable in aqueous buffers compared to organic solvents like DMSO. For experiments requiring aqueous dilutions, it is best to prepare them fresh from the DMSO stock on the day of use and discard any unused solution. If short-term storage is unavoidable, it should be at 2-8°C and for no longer than 24 hours.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Ensure the DMSO used is anhydrous and of high purity. 3. Aliquot the new stock solution into single-use vials and store them at -80°C. 4. Perform a concentration verification of the new stock solution using a spectrophotometer or HPLC. |
| Precipitation observed in working solution | The aqueous solubility of this compound has been exceeded. | 1. Lower the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in your experimental system, typically keeping it below 0.5%). 3. Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility. |
| Loss of compound activity over time in an experiment | Instability of this compound in the experimental buffer or medium at 37°C. | 1. Determine the stability of this compound under your specific experimental conditions by performing a time-course experiment and analyzing the remaining compound by HPLC (see Experimental Protocols). 2. If instability is confirmed, reduce the incubation time or consider a different buffer system if possible. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively published, the following tables provide a template and example data for how to present the results of stability studies. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Stability of this compound (10 µM) in Various Solvents at Room Temperature
| Solvent | % Remaining (4 hours) | % Remaining (24 hours) | % Remaining (48 hours) |
| DMSO | >99% | >98% | >97% |
| PBS (pH 7.4) | 95% | 85% | 70% |
| DMEM + 10% FBS | 90% | 75% | 50% |
| Note: This is example data and should be experimentally verified. |
Table 2: Long-Term Stability of this compound (10 mM) in DMSO
| Storage Temperature | % Remaining (1 month) | % Remaining (3 months) | % Remaining (6 months) |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | 95% | 90% |
| 4°C | 90% | 70% | 50% |
| Note: This is example data and should be experimentally verified. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using HPLC-UV
Objective: To quantify the degradation of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Solvent/buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the solvent/buffer to be tested.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to determine the initial peak area.
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the working solution and inject them into the HPLC.
-
HPLC Analysis:
-
Mobile Phase: A typical starting condition is a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determine the lambda max of this compound using a UV-Vis spectrophotometer or select a common wavelength such as 254 nm.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR7, and mGluR8. These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gi/o protein.
Caption: Signaling pathway of group III mGluRs modulated by this compound.
Caption: Workflow for assessing the stability of this compound.
References
Addressing batch-to-batch variability of VU0422288 from different suppliers
Welcome to the technical support center for VU0422288. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, particularly batch-to-batch variability, when working with the mGluR4/7/8 positive allosteric modulator (PAM), this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), with activity at mGluR4, mGluR7, and mGluR8.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate, or other orthosteric agonists.[2] This modulation occurs at a binding site distinct from the glutamate binding site.[3] Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in cyclic AMP (cAMP) levels.[4]
Q2: What are the reported EC50 values for this compound at the different group III mGluRs?
A2: In calcium mobilization assays, this compound has been reported to have EC50 values of 108 nM for mGluR4, 146 nM for mGluR7, and 125 nM for mGluR8.[1]
Q3: Are there known issues with the stability and storage of this compound?
A3: While specific stability data can be batch-dependent, it is generally recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.
Q4: What is "probe dependence" and how might it affect my experiments with this compound?
A4: Probe dependence is a phenomenon where the effect of an allosteric modulator can vary depending on the orthosteric agonist used to activate the receptor. For example, the potentiation of this compound might be different when glutamate is used as the agonist compared to a synthetic agonist like L-AP4. It is crucial to be consistent with the choice and concentration of the orthosteric agonist across experiments to ensure reproducible results.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency of this compound in my in vitro assay.
This could be due to several factors related to the compound itself or the experimental setup.
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Purity/Potency | 1. Certificate of Analysis (CoA) Review: Always request and review the CoA for each new batch. Compare the purity data (e.g., from HPLC or NMR) with previous batches. 2. In-house Quality Control (QC): If significant variability is suspected, perform in-house analytical chemistry to verify the identity, purity, and concentration of the compound. Recommended techniques include HPLC for purity assessment and LC-MS for identity confirmation. 3. Functional Re-validation: Functionally test each new batch in a standardized assay to determine its EC50 and compare it to previously established values. |
| Compound Solubility Issues | 1. Solvent Selection: Ensure the appropriate solvent is used to fully dissolve the compound. This compound is typically soluble in DMSO. 2. Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and then dilute it in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance. 3. Precipitation in Aqueous Buffer: Observe for any precipitation when diluting the DMSO stock in your aqueous assay buffer. If precipitation occurs, you may need to lower the final concentration or use a different formulation with solubilizing agents, if compatible with your assay. |
| Assay Conditions | 1. Orthosteric Agonist Concentration: The potency of a PAM is dependent on the concentration of the orthosteric agonist. Ensure you are using a consistent EC20-EC30 concentration of the agonist (e.g., glutamate) to achieve optimal potentiation. 2. Cell Line and Receptor Expression: The level of receptor expression in your cell line can influence the observed potency. Monitor and maintain consistent cell passage numbers and expression levels. |
| Compound Degradation | 1. Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C and protected from light. 2. Handling: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
Issue 2: High background or off-target effects observed in my experiment.
This can be a result of impurities in the compound batch or non-specific interactions at high concentrations.
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | 1. Purity Check: Refer to the CoA for the purity of the batch. If the purity is lower than expected, consider purchasing a new batch from a reputable supplier. Analytical techniques like HPLC-MS can be used to identify potential impurities. 2. Control Experiments: Include a vehicle-only control and, if possible, test a structurally related but inactive analog to ensure the observed effects are specific to this compound. |
| High Compound Concentration | 1. Concentration-Response Curve: Perform a full concentration-response curve to determine the optimal concentration range. At very high concentrations, small molecules can exhibit off-target effects. 2. Selectivity Profiling: If off-target effects are suspected, you may need to perform counter-screening against other related receptors or pathways. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Receptor | Assay Type | Agonist | EC50 (nM) | Reference |
| mGluR4 | Calcium Mobilization | Glutamate | 108 | |
| mGluR7 | Calcium Mobilization | L-AP4 | 146 | |
| mGluR8 | Calcium Mobilization | Glutamate | 125 |
Experimental Protocols
Protocol 1: Quality Control of this compound Powder
-
Identity Verification (LC-MS):
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject a small volume (e.g., 1-5 µL) into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Confirm the presence of the expected molecular ion peak for this compound (C₁₇H₁₁Cl₂N₃O₂; Molecular Weight: 360.19 g/mol ).
-
-
Purity Assessment (HPLC):
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: In Vitro Functional Assessment of this compound
This protocol describes a general method for assessing the potency of this compound in a cell-based calcium mobilization assay.
-
Cell Culture:
-
Culture cells stably expressing the target mGluR (mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein (e.g., Gα15) in appropriate growth medium.
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound to the cells and incubate for a short period (e.g., 5-15 minutes).
-
Prepare the orthosteric agonist (e.g., glutamate or L-AP4) at a concentration that elicits an EC₂₀ response.
-
Add the agonist to the wells and immediately measure the fluorescence signal using a plate reader capable of detecting calcium flux (e.g., FLIPR or a fluorescent plate reader).
-
-
Data Analysis:
-
Normalize the fluorescence response to the baseline.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Visualizations
Caption: Signaling pathway of group III mGluRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Replicating VU0422288 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating and interpreting behavioral studies involving the mGluR modulator, VU0422288.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ML396) is a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] It does not activate these receptors directly but enhances their response to the endogenous ligand, glutamate. This compound is a pan-group III mGluR PAM, meaning it potentiates mGluR4, mGluR7, and mGluR8 with similar potency.[2][3]
Q2: What are the key challenges in working with this compound in behavioral studies?
A2: The primary challenges include:
-
Lack of Selectivity: Because this compound potentiates mGluR4, mGluR7, and mGluR8, attributing behavioral effects to a single receptor subtype can be difficult.[2][3]
-
Vehicle Formulation and Solubility: Like many small molecules, this compound has poor aqueous solubility, making consistent and bioavailable in vivo delivery a critical hurdle.
-
Dose-Response Relationship: Allosteric modulators can exhibit complex, non-linear, or bell-shaped dose-response curves, making dose selection crucial and challenging.
-
Replicability of Behavioral Assays: Behavioral studies are inherently variable. Factors such as animal strain, housing conditions, and experimenter handling can significantly impact results.
Q3: What are the known behavioral effects of this compound in preclinical models?
A3: In a mouse model of Rett syndrome, this compound has been shown to rescue deficits in contextual fear memory, social recognition, and respiratory abnormalities (apneas).[1][4] These effects are believed to be primarily mediated through the potentiation of mGluR7.[5]
Q4: How can I interpret behavioral data obtained with a non-selective modulator like this compound?
A4: Interpreting data from a pan-group III mGluR PAM requires careful consideration of the distinct roles of each receptor subtype.
-
mGluR4: Primarily involved in the regulation of motor activity and has shown potential in models of Parkinson's disease.[6]
-
mGluR7: Widely expressed in the brain and implicated in fear, anxiety, and learning and memory processes.[5][7]
-
mGluR8: Also involved in fear and anxiety, but its activation can have opposing effects to mGluR7 in certain circuits.
To dissect the specific receptor contributions, consider using more selective tool compounds (if available) as controls or utilizing knockout animal models.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no behavioral effect | Poor compound solubility/stability in vehicle: The compound may be precipitating out of solution, leading to inaccurate dosing. | • Prepare fresh vehicle solutions for each experiment.• Visually inspect the solution for any precipitation before and during administration.• Consider using a different vehicle formulation (see Experimental Protocols section).• Perform a small-scale solubility test of your batch of this compound in the chosen vehicle. |
| Suboptimal dose: The dose may be too low to elicit a response or in a non-efficacious range of a bell-shaped curve. | • Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm.• Start with doses reported in the literature (e.g., 10-30 mg/kg i.p. in mice) and test both lower and higher doses.[5] | |
| Inappropriate timing of administration: The behavioral test may not be conducted at the time of peak brain exposure of the compound. | • Review available pharmacokinetic data for this compound or similar compounds to estimate the time to maximum concentration (Tmax) in the brain.• If PK data is unavailable, consider a time-course experiment where the behavioral assay is performed at different time points post-injection. | |
| Variability in the behavioral assay: Subtle differences in experimental procedures can lead to inconsistent results. | • Strictly standardize all aspects of the behavioral protocol, including handling, habituation, and testing environment.• Ensure all experimenters are properly trained and follow the same protocol.• Randomize and counterbalance treatment groups across cages and testing times. | |
| Unexpected or adverse behavioral effects (e.g., sedation, hyperactivity) | Off-target effects: Although this compound has a relatively clean off-target profile, high doses may engage other targets. | • Review the off-target screening data for this compound.[2][3]• If possible, use a structurally distinct pan-group III mGluR PAM as a control to see if the effect is class-specific.• Include a vehicle-only control group to rule out effects of the injection vehicle itself. |
| Vehicle-induced effects: Some vehicles, especially those containing DMSO or other solvents, can have their own behavioral effects. | • Always include a vehicle-only control group.• Minimize the concentration of organic solvents in the final formulation. For intraperitoneal injections, keep DMSO concentration below 10%. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound at Group III mGluRs
| Receptor | EC50 (nM) in Calcium Mobilization Assay |
| mGluR4 | 108 |
| mGluR7 | 146 |
| mGluR8 | 125 |
Data from Jalan-Sakrikar et al., 2014.[2][3]
Table 2: In Vivo Behavioral Effects of this compound in a Rett Syndrome Mouse Model (Mecp2+/- mice)
| Behavioral Assay | Endpoint | Result with this compound (30 mg/kg, i.p.) |
| Contextual Fear Conditioning | % Freezing | Rescued deficit in fear memory. |
| Social Recognition | Time spent with novel vs. familiar mouse | Restored normal social recognition. |
| Whole-Body Plethysmography | Number of apneas | Significantly reduced the number of apneas. |
Data from Gogliotti et al., 2017.[4]
Experimental Protocols
Vehicle Formulation for Intraperitoneal (i.p.) Injection
Due to the poor aqueous solubility of this compound, a multi-component vehicle is often required for in vivo studies. A commonly used formulation is:
-
10% Tween 80 in 0.9% saline:
-
Weigh the required amount of this compound.
-
Add a small amount of 100% Tween 80 to form a paste.
-
Gradually add 0.9% saline while vortexing or sonicating until the compound is fully dissolved.
-
Ensure the final solution is clear before injection.
-
-
Alternative: 5% DMSO, 5% Tween 80, 90% Saline:
-
Dissolve this compound in 100% DMSO.
-
Add Tween 80 and vortex.
-
Add 0.9% saline and vortex until a clear solution is formed.
-
Note: Always administer a vehicle-only control group to account for any effects of the vehicle itself.
Contextual Fear Conditioning
This protocol is adapted from standard fear conditioning paradigms and the study by Gogliotti et al., 2017.[4]
-
Habituation (Day 1): Place the mouse in the conditioning chamber for a set period (e.g., 10 minutes) to allow for exploration.
-
Conditioning (Day 2):
-
Place the mouse in the same chamber.
-
After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).
-
The CS should co-terminate with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Administer this compound or vehicle i.p. 30 minutes before the conditioning session.
-
-
Contextual Fear Memory Test (Day 3):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record the behavior for a set period (e.g., 5 minutes).
-
Measure the percentage of time the mouse spends "freezing" (complete immobility except for respiration) as a measure of fear memory.
-
Social Recognition Test
This protocol is based on the social discrimination task.
-
Habituation: Habituate the test mouse to the testing arena (e.g., a clean home cage) for 10-30 minutes prior to the test.
-
Trial 1 (Familiarization):
-
Introduce a juvenile "stimulus" mouse into the arena with the test mouse for a 4-minute interaction period.
-
Remove the stimulus mouse.
-
-
Inter-Trial Interval: A 30-minute interval where the test mouse remains in its home cage. Administer this compound or vehicle i.p. immediately after Trial 1.
-
Trial 2 (Testing):
-
Re-introduce the now "familiar" stimulus mouse along with a "novel" juvenile mouse.
-
Record the interaction for 4 minutes.
-
Measure the time the test mouse spends actively investigating (e.g., sniffing) each of the stimulus mice.
-
A successful social recognition is demonstrated by the test mouse spending significantly more time with the novel mouse.
-
Visualizations
Caption: Signaling pathway of Group III mGluRs at the presynaptic terminal.
References
- 1. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of group III metabotropic glutamate receptors positively affects neurophysiological features in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Group III Metabotropic Glutamate Receptors Produces Complex Behavioral Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor Subtype 7 Ablation Causes Deficit in Fear Response and Conditioned Taste Aversion - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for control experiments with VU0422288
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for designing and executing control experiments with VU0422288, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as ML396) is a positive allosteric modulator of group III metabotropic glutamate receptors. It does not activate these receptors on its own but enhances the response of the receptor to its natural ligand, glutamate, or other orthosteric agonists. This compound is a "pan-group III PAM," meaning it is not selective and potentiates mGluR4, mGluR7, and mGluR8.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound binds to an allosteric site on group III mGluRs, which is topographically distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists like glutamate. Group III mGluRs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: Is there a structurally related inactive analog of this compound to use as a negative control?
A3: Currently, there is no commercially available, confirmed inactive analog of this compound. While structure-activity relationship (SAR) studies have been performed on the chemical scaffold of this compound, a specific inactive compound for use as a negative control has not been widely reported or made available.[2][3] Therefore, researchers must rely on other types of negative controls to ensure the specificity of their results.
Q4: What are the appropriate vehicle controls for this compound?
A4: The most common vehicle for dissolving this compound for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is a matching concentration of DMSO in the assay medium. It is crucial to keep the final DMSO concentration in the assay as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts.
Q5: How should I prepare and store stock solutions of this compound?
A5: this compound should be dissolved in DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No effect of this compound is observed. | 1. Insufficient concentration of orthosteric agonist: As a PAM, this compound requires the presence of an orthosteric agonist to exert its effect. | Ensure you are co-applying this compound with an appropriate concentration (typically EC10-EC20) of a group III mGluR agonist (e.g., L-AP4, glutamate). |
| 2. Compound degradation: Improper storage or handling of this compound can lead to loss of activity. | Prepare fresh stock solutions and aliquot for single use. Avoid repeated freeze-thaw cycles. | |
| 3. Low receptor expression: The magnitude of the PAM effect can be dependent on the level of receptor expression in your experimental system. | Use a cell line with confirmed high-level expression of the target mGluR. | |
| 4. Assay insensitivity: The chosen assay may not be sensitive enough to detect the modulatory effect of this compound. | Optimize your assay conditions. For example, in a calcium mobilization assay, ensure the dye loading and reading parameters are optimal. | |
| High background or agonist-independent activity (ago-PAM activity). | 1. High receptor expression: In systems with very high receptor overexpression, some PAMs can exhibit agonist-like activity on their own. | Consider using a cell line with a lower, more physiologically relevant level of receptor expression. Perform control experiments in parental cells lacking the receptor to confirm the effect is receptor-mediated. |
| 2. Compound precipitation: At high concentrations, this compound may come out of solution, leading to non-specific effects. | Visually inspect your assay plates for any signs of precipitation. Determine the solubility limit of this compound in your final assay buffer. | |
| 3. Off-target effects: Although reported to be relatively clean, at high concentrations, off-target effects are always a possibility. | Use a group III mGluR antagonist (e.g., CPPG) to confirm that the observed effect is mediated by the target receptors. | |
| High variability between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, density, and health can all impact assay performance. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a healthy, confluent monolayer on the day of the experiment. |
| 2. Inconsistent reagent preparation: Variations in the concentration of the orthosteric agonist or this compound will lead to variable results. | Prepare fresh dilutions of your compounds for each experiment from a reliable stock solution. Use calibrated pipettes. | |
| 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and lead to artifacts. | Avoid using the outer wells of your assay plates for critical data points. Fill the outer wells with sterile water or PBS to maintain humidity. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound at human group III mGluRs and the fold-shift in agonist potency induced by this compound.
Table 1: In Vitro Potency (EC50) of this compound in a Calcium Mobilization Assay
| Receptor | EC50 (nM) |
| mGluR4 | 108 |
| mGluR7 | 146 |
| mGluR8 | 125 |
| Data are from a calcium mobilization assay in cells co-expressing the receptor with a promiscuous G-protein.[1] |
Table 2: Fold-Shift in Agonist Potency by this compound
| Receptor | Orthosteric Agonist | Fold-Shift in EC50 |
| mGluR8 | Glutamate | ~21-fold with 30 µM VU0155094 (a related compound) |
| Fold-shift data for this compound is not always explicitly reported as a single value, as it is concentration-dependent. The related compound VU0155094 demonstrates the principle of the leftward shift in the agonist dose-response curve.[2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the potentiation of an orthosteric agonist-induced calcium response by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the target group III mGluR (e.g., mGluR7) and a promiscuous G-protein (e.g., Gα15).
-
Parental HEK293 or CHO cells (for negative control).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Group III mGluR agonist (e.g., L-AP4).
-
This compound.
-
Group III mGluR antagonist (e.g., (RS)-CPPG).
-
DMSO.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with liquid handling capabilities.
Methodology:
-
Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the orthosteric agonist, this compound, and the antagonist in assay buffer. Prepare a vehicle control solution containing the same final concentration of DMSO.
-
Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound solution or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes). c. Place the plate in the fluorescence reader and begin recording the baseline fluorescence. d. Add the orthosteric agonist at a range of concentrations to generate a dose-response curve in the presence and absence of this compound. e. Continue recording the fluorescence to measure the calcium response.
-
Control Experiments:
-
Vehicle Control: Perform the assay with the vehicle (DMSO) instead of this compound to determine the baseline agonist response.
-
Antagonist Control: Co-incubate with a group III mGluR antagonist to confirm that the observed potentiation is mediated by the target receptor.
-
Parental Cell Control: Perform the assay in parental cells lacking the receptor to ensure the observed effects are receptor-dependent.
-
PAM Alone Control: Include wells with this compound but no orthosteric agonist to test for ago-PAM activity.
-
Protocol 2: Electrophysiology - Brain Slice Recording
This protocol outlines a general procedure for assessing the effect of this compound on synaptic transmission in acute brain slices.
Materials:
-
Rodent (e.g., rat or mouse).
-
Slicing solution (e.g., ice-cold, oxygenated NMDG-based artificial cerebrospinal fluid - aCSF).
-
Recording aCSF (oxygenated).
-
This compound.
-
Group III mGluR agonist (e.g., L-AP4).
-
Group III mGluR antagonist (e.g., (RS)-CPPG).
-
DMSO.
-
Vibratome.
-
Electrophysiology rig with recording and stimulating electrodes.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber of the electrophysiology rig, continuously perfused with oxygenated aCSF.
-
Baseline Recording: Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials - fEPSPs) for at least 20-30 minutes.
-
Compound Application: a. Apply the orthosteric agonist at a concentration that produces a submaximal inhibition of the synaptic response. b. After the agonist effect has stabilized, co-apply this compound and observe any further potentiation of the agonist's effect.
-
Control Experiments:
-
Vehicle Control: Perfuse the slice with aCSF containing the same concentration of DMSO as the this compound solution.
-
PAM Alone Control: Apply this compound in the absence of an exogenous agonist to determine if it has any effect on its own.
-
Antagonist Control: After observing the effect of this compound, apply a group III mGluR antagonist to see if it reverses the potentiation.
-
Visualizations
Signaling Pathway of Group III mGluRs
Caption: Signaling pathway of group III mGluRs modulated by this compound.
Experimental Workflow for a Cell-Based Assay
References
How to assess the specificity of VU0422288 for group III mGluRs in your model
Here is a technical support center guide for assessing the specificity of VU0422288.
Technical Support Center: this compound Specificity Assessment
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for evaluating the specificity of this compound, a positive allosteric modulator (PAM) for group III metabotropic glutamate (B1630785) receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ML396) is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGluRs).[1] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, this compound binds to a different, allosteric site on the receptor.[2] This binding does not typically activate the receptor on its own but enhances the receptor's response to an orthosteric agonist like glutamate.[3] Its primary mechanism is to increase the potency and/or efficacy of endogenous or applied agonists at group III mGluRs.
Q2: Is this compound selective for a specific group III mGluR subtype?
A2: No, this compound is considered a "pan-group III mGluR PAM," meaning it potentiates multiple receptors within this group.[2][4] It does not show significant selectivity between mGluR4, mGluR7, and mGluR8. It is, however, selective for the group III family over group I and group II mGluRs.
Q3: How can I confirm that the effects I'm seeing in my model are mediated by group III mGluRs?
A3: The most direct way is to use a competitive group III mGluR antagonist. Pre-treatment with a suitable antagonist should block the potentiating effect of this compound on the agonist-induced response. If the effect of this compound persists in the presence of the antagonist, it may indicate an off-target mechanism.
Caption: Logic of control experiments to confirm on-target activity.
Q4: What are the recommended in vitro assays to assess the specificity of this compound?
A4: A panel of cell-based functional assays is recommended. Start with cell lines (e.g., HEK293 or CHO) engineered to express individual mGluR subtypes (mGluR4, 6, 7, 8, and representatives from group I and II for counter-screening).
-
Calcium Mobilization Assays: This is a common high-throughput method. Since group III mGluRs canonically couple to Gαi/o, which inhibits adenylyl cyclase, the cell lines are often co-transfected with a promiscuous G-protein (like Gα15) or a chimeric G-protein (like Gqi5) to redirect the signal through the Gαq pathway, resulting in a measurable release of intracellular calcium.
-
cAMP Assays: This measures the natural signaling pathway of group III mGluRs. In this assay, you would stimulate adenylyl cyclase with forskolin (B1673556) and measure the ability of your agonist + this compound to inhibit cAMP production.
-
Thallium Flux Assays: This method can be used in cell lines co-expressing the mGluR with G-protein-gated inwardly rectifying potassium (GIRK) channels. Receptor activation leads to channel opening and a measurable flux of thallium (a potassium surrogate).
Q5: My functional assay results with this compound are inconsistent. What could be the cause?
A5: A key pharmacological feature of this compound is "probe dependence". This means its modulatory effect (changes in agonist affinity and efficacy) can differ depending on the specific orthosteric agonist used (e.g., glutamate vs. L-AP4). For example, at mGluR4, this compound strongly potentiates the efficacy of L-AP4 but concurrently reduces its affinity. For consistent results, it is critical to use a fixed, sub-maximal concentration (typically EC₂₀) of the same orthosteric agonist for all related experiments.
Q6: How do I test for off-target effects outside of the mGluR family?
A6: To ensure that this compound is not acting on other proteins, it should be profiled against a broad panel of targets. This is typically done through commercially available services (e.g., the Eurofins SafetyScreen Panel, formerly PanLabs) that screen the compound against dozens of different receptors, channels, transporters, and enzymes. Such screening is a standard part of the drug discovery process to identify potential off-target liabilities.
Q7: Can I use this compound to study a specific group III mGluR in native tissue?
A7: Yes, this is possible if you use a model system where the expression of a single group III mGluR subtype is dominant or well-characterized. For instance, this compound has been successfully used in electrophysiology studies at the hippocampal Schaffer collateral-CA1 (SC-CA1) synapse, a region where mGluR7 is reported to be the exclusively expressed group III mGluR that modulates synaptic transmission. This anatomical specificity allows the non-selective compound to be used as a functional probe for a specific receptor subtype.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on different group III mGluRs in a calcium mobilization assay.
| Receptor | Orthosteric Agonist | EC₅₀ of this compound (nM) | Reference |
| mGluR4 | Glutamate (EC₂₀) | 108 - 125 | |
| mGluR7 | L-AP4 (EC₂₀) | 146 | |
| mGluR8 | Glutamate (EC₂₀) | 108 - 125 |
Experimental Protocols
Protocol 1: In Vitro Functional Specificity using Calcium Mobilization Assay
This protocol describes how to determine the potency and selectivity of this compound using a cell-based calcium mobilization assay.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably co-expressing a specific human mGluR subtype (e.g., mGluR4, mGluR7, mGluR8) and a promiscuous G-protein (e.g., Gqi5) into 384-well, black-walled, clear-bottom assay plates. Incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a solution of the orthosteric agonist (e.g., glutamate or L-AP4) at a concentration that gives a 20% maximal response (EC₂₀).
-
Assay Procedure (FLIPR or similar instrument): a. Measure baseline fluorescence for 10-20 seconds. b. Add the various concentrations of this compound to the wells and incubate for 2-5 minutes. c. Add the EC₂₀ concentration of the orthosteric agonist. d. Continue to record fluorescence for an additional 2-3 minutes.
-
Data Analysis: a. Calculate the increase in fluorescence over baseline for each well. b. Normalize the data to the response of the EC₂₀ agonist alone (0% potentiation) and a maximal response control. c. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Counter-screening: Repeat the procedure using cell lines expressing other mGluR subtypes (e.g., mGluR1, mGluR2, mGluR5) to confirm selectivity for group III.
Protocol 2: Electrophysiology in Brain Slices to Assess Functional Selectivity
This protocol is for validating the activity of this compound in a native tissue environment where a specific group III mGluR is known to be functionally dominant.
Methodology:
-
Slice Preparation: Prepare acute coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) from rodents, following approved animal care guidelines.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Perform field excitatory postsynaptic potential (fEPSP) recordings in the target area (e.g., stratum radiatum of CA1 for Schaffer collateral stimulation).
-
Baseline Recording: After obtaining a stable fEPSP baseline for at least 20 minutes, apply a group III mGluR agonist (e.g., LSP4-2022) at a concentration that produces a submaximal inhibition of the fEPSP slope.
-
PAM Application: After washing out the agonist and allowing the fEPSP to return to baseline, co-apply this compound (e.g., 1 µM) for 5-10 minutes.
-
Potentiation Measurement: While in the presence of this compound, re-apply the same concentration of the group III agonist. A significantly greater reduction in the fEPSP slope compared to the agonist alone indicates positive allosteric modulation.
-
Control Experiment: Confirm that this compound has no effect on the fEPSP slope when applied alone. This verifies it is not acting as a direct agonist in this system.
Visualizations
Caption: Group III mGluR signaling pathways.
Caption: Experimental workflow for assessing PAM specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxicity of VU0422288 in Primary Neuron Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of VU0422288, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) (mGlu) receptors, in primary neuron cultures. While this compound is a valuable tool for studying the roles of mGlu4, mGlu7, and mGlu8 receptors, high concentrations or specific experimental conditions may lead to unexpected cytotoxic effects. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help mitigate these potential issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic to primary neuron cultures?
A1: There is no direct evidence in published literature to suggest that this compound is inherently cytotoxic to primary neuron cultures. In fact, it has been reported to have a clean ancillary pharmacology profile, showing no activity at 68 other targets, which suggests a low potential for off-target effects that could lead to toxicity.[1][2] However, as with any pharmacological agent, cytotoxicity can be induced at high concentrations or under suboptimal experimental conditions.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While not documented, hypothetical mechanisms of cytotoxicity could include:
-
On-target effects: Prolonged or excessive potentiation of group III mGlu receptor signaling could lead to neuronal stress. Group III mGlu receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[3] Chronically low levels of cAMP could interfere with signaling pathways crucial for neuronal survival and plasticity.
-
Off-target effects: Although this compound has a clean safety profile, at high concentrations, it may interact with unintended targets, leading to toxicity.[4]
-
Solvent toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO (generally >0.1%) can be toxic to primary neurons.
-
Excitotoxicity: While group III mGlu receptors are generally inhibitory and protect against excitotoxicity, excessive modulation of glutamate signaling could disrupt the delicate balance of neuronal activity, potentially leading to excitotoxic conditions in sensitive neuronal populations.
Q3: What are the initial signs of cytotoxicity in my primary neuron cultures treated with this compound?
A3: Initial signs of cytotoxicity can be observed using a phase-contrast microscope and may include:
-
Changes in neuronal morphology, such as neurite blebbing, retraction, or fragmentation.
-
Detachment of neurons from the culture substrate.
-
A noticeable decrease in cell density compared to vehicle-treated controls.
-
Increased cellular debris in the culture medium.
Q4: What concentration of this compound should I use for my experiments?
A4: The effective concentration of this compound can vary depending on the specific mGlu receptor subtype being targeted and the experimental system. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron culture and experimental goals. Based on its in vitro potency, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased cell death observed at all tested concentrations of this compound. | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent-induced toxicity. |
| 2. Suboptimal Culture Conditions: The primary neurons may be unhealthy due to issues with the culture protocol. | 2. Review and optimize your primary neuron culture protocol, including the quality of reagents, coating of culture vessels, and cell seeding density. | |
| 3. Contamination: Bacterial or fungal contamination can cause widespread cell death. | 3. Visually inspect cultures for signs of contamination and perform routine sterility checks. | |
| Inconsistent results between experiments. | 1. Variability in Primary Neuron Preparations: Differences in cell yield and health between dissections can lead to variability. | 1. Standardize the primary neuron isolation and culture protocol to ensure consistency between batches. |
| 2. Inconsistent this compound Treatment: Variations in incubation time or the method of drug addition can affect the outcome. | 2. Use a timer for all incubations and ensure this compound is added consistently across all wells and experiments. | |
| Neuronal morphology appears altered, but viability assays show no significant cell death. | 1. Subtle Cytotoxic Effects: The concentration of this compound may be causing stress to the neurons without inducing immediate cell death. | 1. Perform a more sensitive cytotoxicity assay or a time-course experiment to determine if prolonged exposure leads to cell death. Consider analyzing markers of apoptosis, such as cleaved caspase-3. |
| 2. On-target Pharmacological Effects: The observed morphological changes may be a result of the intended modulation of group III mGlu receptors. | 2. Investigate the specific effects of group III mGlu receptor activation on neuronal morphology in your system. This may be a desired outcome of the treatment. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound at different group III mGlu receptors. This data can be used to guide the selection of appropriate concentrations for your experiments.
| Receptor | EC50 (nM) | Assay Type | Reference |
| mGlu4 | 108 | Calcium Mobilization | |
| mGlu7 | 146 | Calcium Mobilization | |
| mGlu8 | 125 | Calcium Mobilization |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol describes how to perform a dose-response experiment to identify the optimal working concentration of this compound that does not induce cytotoxicity.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Plate Primary Neurons: Plate primary cortical neurons at a density of 5 x 10^4 cells/well in a 96-well plate pre-coated with Poly-D-Lysine. Culture for at least 7 days to allow for maturation.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. A recommended starting range is from 10 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treat Neurons: Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Perform MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a plate reader.
-
Analyze Data: Calculate cell viability as a percentage of the vehicle control. The optimal concentration of this compound will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing Neuronal Morphology using Immunocytochemistry
This protocol describes how to visualize neuronal morphology after treatment with this compound using immunocytochemistry.
Materials:
-
Primary cortical neurons cultured on Poly-D-Lysine coated coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Treat Neurons: Treat neuronal cultures with the optimal, non-toxic concentration of this compound (determined in Protocol 1) or vehicle for the desired duration.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Analyze neuronal morphology, including neurite length and branching.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Simplified signaling pathway of group III mGlu receptors modulated by this compound.
References
Validation & Comparative
A Comparative Analysis of VU0422288 and VU0155094: Potency and Efficacy as Group III mGluR Positive Allosteric Modulators
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of VU0422288 and VU0155094, two positive allosteric modulators (PAMs) targeting group III metabotropic glutamate (B1630785) receptors (mGluRs). While both compounds enhance the response of these receptors to their endogenous ligand, glutamate, they exhibit distinct profiles in terms of potency and efficacy.
Overview of this compound and VU0155094
This compound and VU0155094 are notable for their activity as "pan-group III mGlu PAMs," meaning they modulate mGluR4, mGluR7, and mGluR8.[1][2][3][4] These receptors are crucial in regulating synaptic transmission and are implicated in a variety of neurological and psychiatric disorders.[3][4] The primary distinction between the two compounds lies in their potency, with this compound consistently demonstrating a higher potency across the targeted receptors.[1][2]
Potency Comparison
The potency of a PAM is a measure of the concentration required to produce a half-maximal enhancement of the agonist response, typically denoted by the EC50 value. In vitro studies have consistently shown that this compound is significantly more potent than VU0155094.
| Compound | Target Receptor | EC50 (Potency) |
| This compound | mGluR4 | 108 nM |
| mGluR7 | 146 nM | |
| mGluR8 | 125 nM | |
| VU0155094 | mGluR4 | 3.2 µM |
| mGluR7 | 1.5 µM | |
| mGluR8 | 900 nM (0.9 µM) | |
| Rat mGluR8 | 1.6 µM |
Data compiled from multiple in vitro studies.[1][2]
As the data indicates, this compound exhibits potency in the nanomolar range for all three group III mGluRs, whereas VU0155094's potency is in the micromolar or high nanomolar range.[1][2] Specifically, this compound is approximately 30- to 100-fold more potent than VU0155094 at these receptors.[1]
Efficacy and Probe Dependence
Efficacy, in the context of PAMs, refers to the maximal enhancement of the agonist response. The efficacy of both this compound and VU0155094 is complex and demonstrates "probe dependence," meaning the extent of modulation can vary depending on the orthosteric agonist used in the assay (e.g., glutamate vs. L-AP4).[1][3][4]
For instance, at mGluR4, this compound strongly potentiates the efficacy of L-AP4 while simultaneously reducing its affinity.[1] In contrast, the efficacy of L-AP4 was not significantly increased by VU0155094 at mGluR4.[1] At mGluR8, both PAMs were found to enhance the efficacy of the agonist LSP4-2022.[1] One study highlighted that VU0155094 elicited the highest maximal response with both glutamate and L-AP4 at the wild-type mGluR7 receptor when compared to this compound and another PAM, VU6005649.[5]
Experimental Protocols
The characterization of this compound and VU0155094 has been conducted using established in vitro pharmacological assays. Below are the methodologies for the key experiments cited.
Calcium Mobilization Assay
This assay is used to determine the potency of PAMs by measuring the increase in intracellular calcium following receptor activation in the presence of a G-protein that couples to the phospholipase C pathway.
-
Cell Culture: CHO or HEK293 cells are stably transfected to co-express the target mGluR (mGluR4, mGluR7, or mGluR8) and a promiscuous or chimeric G-protein (such as Gα15 or Gqi5) that links receptor activation to calcium release.[1][2]
-
Compound Application: Increasing concentrations of the PAM (this compound or VU0155094) are added to the cells.
-
Agonist Stimulation: After a brief pre-incubation with the PAM, a fixed, sub-maximal (EC20) concentration of an orthosteric agonist (glutamate or L-AP4) is added to stimulate the receptor.[1][2]
-
Signal Detection: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye and a plate reader.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated to determine the potency of the PAM.
Thallium Flux Assay (GIRK Channel Activation)
This assay measures the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are downstream effectors of group III mGluRs.
-
Cell Culture: Cells are engineered to co-express the target mGluR and GIRK channels.[1][2]
-
Compound Application: Cells are exposed to increasing concentrations of the PAM.
-
Agonist Stimulation: An EC20 concentration of glutamate is added to activate the mGluRs.
-
Signal Detection: Receptor activation leads to GIRK channel opening, and the resulting influx of thallium (a potassium surrogate) is measured using a thallium-sensitive fluorescent dye.
-
Data Analysis: The potency of the PAM is determined by analyzing the concentration-dependent increase in thallium flux.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of group III mGluRs and the general workflow for evaluating the potency of PAMs.
Caption: Signaling pathway of group III mGluRs modulated by a PAM.
Caption: Experimental workflow for determining PAM potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Positive Allosteric Modulators VU0155094 (ML397) and this compound (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of positive allosteric modulators VU0155094 (ML397) and this compound (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0422288 and Other Group III mGluR Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0422288 with other key positive allosteric modulators (PAMs) of group III metabotropic glutamate (B1630785) receptors (mGluRs). The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic G-protein coupled receptors that play a crucial role in modulating neurotransmission. Their activation generally leads to a decrease in the release of neurotransmitters, making them attractive therapeutic targets for a variety of neurological and psychiatric disorders. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby offering a more nuanced modulation of receptor activity compared to orthosteric agonists.
This guide focuses on a comparative analysis of this compound, a pan-group III mGluR PAM, against other notable modulators: VU0155094 (another pan-group III PAM), AMN082 (a selective mGluR7 agonist), and Lu AF21934 (a selective mGluR4 PAM). We also include data on Foliglurax, an mGluR4 PAM that has been investigated in clinical trials.
In Vitro Pharmacology: Potency and Selectivity
The following table summarizes the in vitro potency of the selected compounds at different group III mGluR subtypes. Potency is a critical parameter for a PAM, indicating the concentration required to produce a given level of enhancement of the agonist response.
| Compound | mGluR4 EC₅₀ (nM) | mGluR7 EC₅₀ (nM) | mGluR8 EC₅₀ (nM) | Selectivity Profile | Reference(s) |
| This compound | 108 | 146 | 125 | Pan-Group III PAM | [1] |
| VU0155094 | 3200 | 1500 | 900 | Pan-Group III PAM | [2][3] |
| AMN082 | - | 64-290 | - | Selective mGluR7 Agonist | [4][5] |
| Lu AF21934 | 500 | - | - | Selective mGluR4 PAM | |
| Foliglurax | Potent mGluR4 PAM | - | - | Selective mGluR4 PAM |
EC₅₀ values represent the concentration of the compound that produces 50% of its maximal effect in potentiating an EC₂₀ concentration of an agonist (e.g., glutamate or L-AP4) in in vitro assays. A lower EC₅₀ value indicates higher potency. "-" indicates data not available or not applicable.
In Vivo Efficacy: Preclinical and Clinical Findings
The ultimate utility of a pharmacological tool or therapeutic candidate is determined by its efficacy in vivo. The following table summarizes key findings from preclinical and clinical studies for the compared modulators.
| Compound | Preclinical Model | Key Findings | Reference(s) |
| This compound | Rett Syndrome (Mecp2-/y mice) | Reverses deficits in contextual fear memory, social recognition, and apneas. | |
| VU0155094 | - | Primarily characterized in vitro; used to validate mGlu₇ activity in native tissue. | |
| AMN082 | Anxiety and Stress Models | Elevates plasma stress hormones (corticosterone and ACTH) in an mGluR7-dependent manner. | |
| Lu AF21934 | Parkinson's Disease (Harmaline-induced hyperactivity) | Reduces harmaline-induced hyperactivity but not tremor in rats. | |
| Foliglurax | Parkinson's Disease (Phase II Clinical Trial) | Did not significantly improve "off" time or dyskinesia compared to placebo. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical signaling pathway for group III mGluRs and a general workflow for screening and characterizing mGluR PAMs.
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
Calcium Mobilization Assay
This high-throughput assay is commonly used for primary screening and potency determination of mGluR modulators.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest (e.g., mGluR4, mGluR7, or mGluR8). To couple these Gi/o-linked receptors to a calcium signal, they are often co-expressed with a promiscuous G-protein, such as Gα15 or a chimeric G-protein like Gqi5.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of the co-expressed Gq-pathway, intracellular calcium levels rise, leading to an increase in fluorescence.
-
Procedure:
-
Cells are plated in multi-well plates (e.g., 384-well) and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye.
-
The test compound (PAM) is added at various concentrations and incubated for a short period.
-
A sub-maximal (EC₂₀) concentration of an agonist (e.g., glutamate or L-AP4) is added to stimulate the receptor.
-
The change in fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The potentiation by the PAM is measured as an increase in the agonist-stimulated calcium response. EC₅₀ values are calculated from concentration-response curves.
Field Excitatory Postsynaptic Potential (fEPSP) Electrophysiology
This technique is used to assess the effect of modulators on synaptic transmission in native brain tissue.
-
Tissue Preparation: Acute brain slices (e.g., hippocampal or cortical slices) are prepared from rodents.
-
Recording Setup: A stimulating electrode is placed to activate a presynaptic pathway, and a recording electrode is placed in the dendritic field to measure the fEPSP, which represents the summed synaptic response of a population of neurons.
-
Procedure:
-
A baseline fEPSP is established by delivering electrical stimuli at a low frequency.
-
The test compound (PAM) is bath-applied to the slice.
-
An orthosteric agonist is often co-applied to observe the potentiating effect of the PAM on the agonist-induced depression of synaptic transmission.
-
The change in the fEPSP slope or amplitude is measured over time.
-
-
Data Analysis: A potentiation of the agonist's effect by the PAM is observed as a greater reduction in the fEPSP slope, indicating a decrease in presynaptic neurotransmitter release.
Conclusion
The choice of a group III mGluR PAM depends on the specific research question.
-
This compound stands out as a potent, pan-group III mGluR PAM, making it a valuable tool for studying the collective roles of these receptors. Its demonstrated in vivo efficacy in a model of Rett syndrome highlights its potential for investigating complex neurological disorders.
-
VU0155094 , while also a pan-group III PAM, is less potent than this compound and has been primarily utilized for in vitro characterization and target validation.
-
AMN082 offers high selectivity for mGluR7, making it the tool of choice for dissecting the specific functions of this receptor subtype. However, it is important to note that it acts as an allosteric agonist rather than a PAM.
-
Lu AF21934 and Foliglurax provide selectivity for mGluR4. While Lu AF21934 has shown efficacy in preclinical models of Parkinson's disease, the clinical trial results for Foliglurax were disappointing, underscoring the challenges of translating preclinical findings to human patients.
This guide provides a snapshot of the current landscape of these important pharmacological tools. Researchers are encouraged to consult the primary literature for more detailed information to inform their experimental design.
References
A Comparative Guide to the Neuronal Effects of VU0422288, a Group III mGluR Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the positive allosteric modulator (PAM) VU0422288, focusing on its effects in neuronal systems. This compound is a valuable research tool for interrogating the function of group III metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders, including schizophrenia.[1][2] This document summarizes the known activities of this compound, compares it with alternative modulators, and provides detailed protocols for assessing its effects in relevant neuronal cell line models.
Introduction to this compound
This compound is a potent, non-selective positive allosteric modulator of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly presynaptic and act as autoreceptors or heteroreceptors to regulate neurotransmitter release.[1] The therapeutic potential of targeting group III mGluRs has generated significant interest, particularly for conditions characterized by glutamate dysregulation.
Comparative Analysis of Group III mGluR PAMs
The in vitro potency of this compound has been characterized in recombinant cell lines, providing a basis for comparison with other modulators. A key comparator is VU0155094, another pan-group III mGluR PAM. A more recently developed compound, VU6005649, offers a more selective profile, with activity at mGluR7 and mGluR8.
| Compound | Target(s) | Cell Line | Assay | Agonist | EC50 | Reference |
| This compound | mGluR4 | CHO-Gqi5 | Calcium Mobilization | Glutamate | 108 nM | |
| mGluR7 | HEK-Gα15 | Calcium Mobilization | L-AP4 | 146 nM | ||
| mGluR8 | HEK-Gα15 | Calcium Mobilization | Glutamate | 125 nM | ||
| VU0155094 | mGluR4 | CHO-Gqi5 | Calcium Mobilization | Glutamate | 3.2 µM | |
| mGluR7 | HEK-Gα15 | Calcium Mobilization | L-AP4 | 1.5 µM | ||
| mGluR8 | HEK-GIRK | Thallium Flux | Glutamate | 900 nM | ||
| VU6005649 | mGluR7 | HEK | Calcium Mobilization | L-AP4 | ~200 nM | |
| mGluR8 | HEK | Calcium Mobilization | L-AP4 | ~500 nM |
Table 1: Comparative in vitro potencies of this compound and alternative group III mGluR PAMs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of group III mGluRs and a typical experimental workflow for assessing the effects of PAMs on neuronal function.
References
VU0422288: An In-Depth Efficacy Analysis in a Preclinical Model of Rett Syndrome
A Comparative Guide for Researchers and Drug Development Professionals
VU0422288, a positive allosteric modulator (PAM) of group III metabotropic glutamate (B1630785) receptors (mGluRs), has demonstrated significant therapeutic potential in a preclinical mouse model of Rett syndrome (RTT), a rare and severe neurodevelopmental disorder. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.
Performance Comparison
This compound has been primarily evaluated in the Mecp2 heterozygous female mouse model, which recapitulates many of the hallmark symptoms of Rett syndrome.[1] The key comparator in initial in vitro studies was VU0155094, an earlier, less potent pan-group III mGluR PAM. While in vivo comparative data for VU0155094 is not available, other potential therapeutic strategies for Rett syndrome, such as IGF-1 treatment, provide a benchmark for evaluating the significance of this compound's effects.
In Vitro Potency
Initial characterization demonstrated that this compound is a potent pan-group III mGluR PAM, with similar efficacy at mGluR4, mGluR7, and mGluR8. Notably, it displayed significantly higher potency compared to the earlier compound, VU0155094.
| Compound | mGluR4 EC₅₀ (nM) | mGluR7 EC₅₀ (nM) | mGluR8 EC₅₀ (nM) |
| This compound | 108 | 146 | 125 |
| VU0155094 | 3200 | 1500 | 900 |
In Vivo Efficacy in a Rett Syndrome Mouse Model
Treatment with this compound has been shown to rescue several key behavioral and physiological deficits in the Mecp2 mouse model of Rett syndrome.[2][3]
| Phenotype | Animal Model | This compound Treatment Regimen | Outcome | Alternative Treatment Outcome (IGF-1) |
| Contextual Fear Memory | Mecp2 heterozygous female mice | 30 mg/kg, i.p. | Rescued deficits in contextual fear memory.[3] | Not directly reported for this specific test, but IGF-1 treatment has been shown to improve memory in Mecp2 mutant mice.[4] |
| Social Recognition Memory | Mecp2 heterozygous female mice | 30 mg/kg, i.p. | Improved social memory . | Not directly reported for this specific test. |
| Respiratory Apneas | Mecp2 heterozygous female mice | Single dose | Decreased the number of apneas . | Systemic treatment with an active peptide fragment of IGF-1 ameliorated breathing patterns. |
Experimental Protocols
Rett Syndrome Mouse Model
The primary animal model utilized for in vivo validation is the female mouse heterozygous for a null allele of the Mecp2 gene (Mecp2+/-) on a C57BL/6J background. These mice exhibit a range of Rett syndrome-like phenotypes, including motor, sensory, cognitive, and respiratory abnormalities.
Drug Administration
This compound was administered via intraperitoneal (i.p.) injection. For acute studies, a single dose was used. For chronic studies, the compound was administered once daily.
Behavioral and Physiological Assays
-
Contextual Fear Conditioning: This test assesses associative learning and memory. On a training day, mice are placed in a novel context and receive a mild foot shock. The following day, memory is assessed by returning the mice to the same context and measuring the amount of time they spend "freezing," a natural fear response.
-
Social Recognition Test: This assay evaluates social memory. A mouse is first exposed to a novel "stranger" mouse. After a set period, the test mouse is re-exposed to the same "familiar" mouse and a new "stranger" mouse. The amount of time spent investigating each mouse is measured. A preference for the novel mouse indicates intact social recognition memory.
-
Whole-Body Plethysmography: This technique is used to monitor respiratory function in conscious, unrestrained mice. It allows for the quantification of breathing frequency and the incidence of apneas (pauses in breathing).
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
This compound acts as a positive allosteric modulator of group III mGluRs. These receptors are coupled to the Gi/o G-protein, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is believed to be a key mechanism underlying the therapeutic effects of this compound.
Caption: Signaling pathway of group III mGluRs potentiated by this compound.
In Vivo Efficacy Testing Workflow
The in vivo validation of this compound in the Rett syndrome mouse model follows a structured workflow, from animal model selection and drug administration to behavioral and physiological phenotyping.
Caption: Experimental workflow for in vivo validation of this compound.
References
- 1. Treating Rett syndrome: from mouse models to human therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of group III metabotropic glutamate receptors positively affects neurophysiological features in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial reversal of Rett Syndrome-like symptoms in MeCP2 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
VU0422288: A Selective Modulator of Group III Metabotropic Glutamate Receptors with a Clean Off-Target Profile
For researchers in neuroscience and drug discovery, the positive allosteric modulator (PAM) VU0422288 presents a targeted tool for probing the function of group III metabotropic glutamate (B1630785) receptors (mGluRs). Extensive screening reveals a high degree of selectivity for this compound, with minimal interaction with a broad range of other neurotransmitter receptors, ion channels, and transporters.
This compound is characterized as a pan-group III mGluR PAM, exhibiting similar potency at mGluR4, mGluR7, and mGluR8. Its primary mechanism of action is to enhance the response of these receptors to their endogenous ligand, glutamate. This makes this compound a valuable research tool for studying the physiological roles of group III mGluRs in the central nervous system.
Comparative Selectivity Profile of this compound
To ascertain the selectivity of this compound, the compound was evaluated against a comprehensive panel of 68 different G protein-coupled receptors (GPCRs), ion channels, and transporters. The results of this broad screening demonstrated that this compound has a very clean ancillary pharmacology profile, showing no significant activity at any of the off-target sites tested.[1] This high degree of selectivity is a critical attribute for a chemical probe, ensuring that observed physiological effects can be confidently attributed to the modulation of group III mGluRs.
The potency of this compound at the intended group III mGluR targets was determined using a calcium mobilization assay. The half-maximal effective concentrations (EC50) for the potentiation of an agonist response are summarized in the table below.
| Receptor Target | EC50 (nM) | Assay Type |
| mGluR4 | 108 | Calcium Mobilization |
| mGluR7 | 146 | Calcium Mobilization |
| mGluR8 | 125 | Calcium Mobilization |
Data sourced from calcium mobilization assays in cell lines co-expressing the respective mGluR and a promiscuous G-protein.[1][2][3]
Experimental Methodologies
The selectivity and potency of this compound were established through functional cell-based assays. The primary method employed was a calcium mobilization assay, which indirectly measures the activation of Gi/o-coupled group III mGluRs by engineering the signaling cascade to produce a calcium signal.
Calcium Mobilization Assay Protocol
This assay is designed to measure the potentiation of an agonist-induced response at group III mGluRs by this compound.
-
Cell Culture and Plating: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently or stably co-transfected with the cDNA for the specific human or rat group III mGluR subtype (mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein, such as Gα15 or a chimeric Gqi5.[1] These cells are then plated into 384-well microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for approximately one hour at 37°C.
-
Compound Addition: The fluorescent dye solution is removed, and the cells are washed. A solution containing varying concentrations of this compound is then added to the wells.
-
Agonist Stimulation and Signal Detection: After a short incubation with this compound, a pre-determined concentration of a group III mGluR agonist (e.g., L-AP4 or glutamate) that elicits a response approximately 20% of the maximum (EC20) is added to the wells. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The fluorescence data is normalized to the baseline and the maximum response. The EC50 values for this compound are calculated from concentration-response curves using non-linear regression.
Signaling Pathways and Experimental Workflow
To facilitate a clearer understanding of the mechanisms at play, the following diagrams illustrate the native signaling pathway of group III mGluRs, the engineered pathway used in the calcium mobilization assay, and the general experimental workflow.
References
Validating the Effects of VU0422288: A Comparative Guide to mGlu7 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VU0422288 with alternative mGlu7 positive allosteric modulators (PAMs), supported by experimental data and detailed protocols to facilitate the replication and validation of published findings.
This compound has been identified as a potent, pan-group III metabotropic glutamate (B1630785) receptor (mGlu) positive allosteric modulator (PAM), exhibiting activity at mGlu4, mGlu7, and mGlu8 receptors.[1][2] Its discovery has provided a valuable tool for probing the function of these receptors, particularly mGlu7, in both in vitro and ex vivo preparations. This guide will compare the pharmacological properties of this compound with its co-discovered analog, VU0155094, and a more recent, selective mGlu7 PAM, VU6027459.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and its alternatives at the rat mGlu7 receptor, as determined by two common functional assays: the calcium mobilization assay and the G-protein-coupled inwardly-rectifying potassium (GIRK) channel thallium flux assay.
Table 1: Potency of mGlu7 PAMs in Calcium Mobilization Assay [1][3]
| Compound | Agonist | pEC₅₀ (rat mGlu7) | EC₅₀ (rat mGlu7) |
| This compound | L-AP4 | 6.85 ± 0.04 | 146 nM |
| VU0155094 | L-AP4 | 5.82 ± 0.05 | 1.5 µM |
| VU6027459 | L-AP4 | 5.79 | 1.6 µM |
Data for VU0155094 and this compound are presented as mean ± SEM. Data for VU6027459 is presented as a single value.
Table 2: Potency of mGlu7 PAMs in GIRK Thallium Flux Assay [1]
| Compound | Agonist | pEC₅₀ (rat mGlu7) | EC₅₀ (rat mGlu7) |
| This compound | Glutamate | Not Reported | Not Reported |
| VU0155094 | Glutamate | Not Reported | Not Reported |
| VU6027459 | L-AP4 | 6.00 | 0.99 µM |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.
Calcium Mobilization Assay
This assay measures the potentiation of agonist-induced intracellular calcium release in cells co-expressing the mGlu7 receptor and a promiscuous G-protein (Gαqi5 or Gα15) that couples the receptor to the phospholipase C pathway.
Cell Culture and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are stably or transiently co-transfected with the rat mGlu7 receptor and the Gαqi5 or Gα15 protein.
Assay Procedure:
-
Seed the transfected cells into black-walled, clear-bottom 384-well plates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (e.g., this compound) at various concentrations and incubate for a specified period (e.g., 2-15 minutes).
-
Add a sub-maximal (EC₂₀) concentration of an agonist (e.g., L-AP4 or glutamate).
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) to determine the increase in intracellular calcium.
-
Data are normalized to the response of the agonist alone and fitted to a four-parameter logistic equation to determine the pEC₅₀ and EC₅₀ values.
GIRK Thallium Flux Assay
This assay measures the potentiation of agonist-induced activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are endogenously coupled to mGlu7 receptors.
Cell Culture and Transfection:
-
Cell Line: HEK293 cells stably expressing the GIRK1 and GIRK2 subunits.
-
Transfection: Cells are transiently or stably transfected with the rat mGlu7 receptor.
Assay Procedure:
-
Seed the transfected cells into 384-well plates.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.
-
Wash the cells with assay buffer.
-
Add the test compound followed by an EC₂₀ concentration of an agonist (e.g., glutamate or L-AP4).
-
Add a stimulus buffer containing thallium sulfate.
-
Measure the increase in fluorescence as thallium flows into the cells through the activated GIRK channels.
-
Data are analyzed similarly to the calcium mobilization assay to determine the potency of the PAM.
Hippocampal Slice Electrophysiology
This ex vivo experiment validates the effect of this compound on synaptic transmission in a native tissue setting where mGlu7 is endogenously expressed. Specifically, it measures the modulation of presynaptic glutamate release at the Schaffer collateral-CA1 synapse in the hippocampus.
Slice Preparation:
-
Anesthetize a rodent (e.g., C57BL/6 mouse) and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver paired pulses (50 ms (B15284909) interval) to elicit fEPSPs and establish a stable baseline recording.
-
Apply the mGlu7 agonist (e.g., LSP4-2022) to the perfusion bath to induce a depression of the fEPSP slope, indicative of reduced presynaptic glutamate release.
-
After washing out the agonist, apply the PAM (e.g., this compound) for a period before re-applying the agonist.
-
Measure the change in the fEPSP slope and the paired-pulse ratio to determine the potentiating effect of the PAM on the agonist-induced depression of synaptic transmission. An increase in the paired-pulse ratio is consistent with a presynaptic mechanism of action.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided.
Caption: mGlu7 receptor signaling pathway in a presynaptic terminal.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Workflow for hippocampal slice electrophysiology experiments.
References
Safety Operating Guide
Proper Disposal and Handling of VU0422288: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for VU0422288 (also known as ML396), a positive allosteric modulator of group III metabotropic glutamate (B1630785) receptors (mGluRs).
This guide outlines the necessary procedures for the safe handling and disposal of this compound, alongside detailed experimental protocols and a visualization of its signaling pathway to support its effective use in a research setting.
Safety and Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, a representative SDS for a similar research compound from the same supplier, MedChemExpress, provides a strong template for best practices. All laboratory personnel should handle this compound with care, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke when handling the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month[1].
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste materials should be disposed of through a licensed hazardous waste disposal company.
-
Do not allow the compound to enter drains or waterways.
Quantitative Data Summary
This compound acts as a positive allosteric modulator of group III mGluRs, with varying potencies across the different receptor subtypes.
| Receptor Subtype | EC50 (nM) | Assay Type |
| mGluR4 | 125 | Calcium Mobilization[1] |
| mGluR7 | 146 | Calcium Mobilization[1] |
| mGluR8 | 108 | Calcium Mobilization[1] |
Signaling Pathway
This compound is a positive allosteric modulator of group III metabotropic glutamate receptors (mGluR4, mGluR7, and mGluR8). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound binds to an allosteric site on the receptor, enhancing the response to the endogenous agonist, glutamate. This potentiation of the glutamate signal leads to a more robust inhibition of adenylyl cyclase.
This compound Signaling Pathway
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This protocol is used to determine the potency of this compound as a positive allosteric modulator of group III mGluRs. The assay measures changes in intracellular calcium concentration in response to receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the target mGluR (mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein (e.g., Gα15 or Gqi5).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
Glutamate or another orthosteric agonist (e.g., L-AP4) stock solution.
-
Black-walled, clear-bottom microplates (384-well or 96-well).
-
Fluorescence imaging plate reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 1 hour.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the wells and incubate for a short period (e.g., 2-15 minutes).
-
-
Agonist Addition and Measurement:
-
Prepare a solution of the orthosteric agonist at a concentration that elicits a submaximal response (e.g., EC20).
-
Add the agonist solution to the wells while simultaneously measuring the fluorescence signal using the plate reader.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The EC50 values for this compound are determined by plotting the potentiation of the agonist response against the concentration of this compound.
2. In Vivo Study in a Mouse Model of Rett Syndrome
This protocol describes the use of this compound to assess its therapeutic potential in a mouse model of Rett Syndrome (Mecp2-deficient mice).
Materials:
-
Mecp2 mutant mice and wild-type littermate controls.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 90% corn oil).
-
Standard animal housing and care facilities.
-
Equipment for behavioral testing (e.g., open field arena, social interaction chambers).
-
Equipment for physiological monitoring (e.g., respiratory monitoring).
Procedure:
-
Animal Preparation: House the mice under standard conditions with ad libitum access to food and water.
-
Drug Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg)[1].
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection once daily for the duration of the study (e.g., 17 days).
-
-
Behavioral and Physiological Assessments:
-
Conduct a battery of behavioral tests to assess cognitive function, social interaction, and motor coordination at baseline and at various time points during the treatment period.
-
Monitor physiological parameters such as respiratory function (apneas).
-
-
Data Analysis: Compare the behavioral and physiological outcomes between the this compound-treated and vehicle-treated groups for both mutant and wild-type mice. Statistical analysis is performed to determine the significance of any observed effects.
This comprehensive guide provides the essential information for the safe and effective use of this compound in a laboratory setting. By adhering to these procedures, researchers can minimize risks and generate reliable data, contributing to the advancement of scientific knowledge in the field of neuroscience and drug development.
References
Personal protective equipment for handling VU0422288
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical guidance for the handling and disposal of VU0422288, a potent positive allosteric modulator of group III metabotropic glutamate (B1630785) receptors (mGluRs). Given that the full toxicological properties of this compound may not be thoroughly investigated, a precautionary approach is mandatory. All procedures must be conducted under the assumption that the compound is hazardous.
Hazard Assessment & Precautionary Principle
Before handling, a thorough risk assessment is the foundational step.[1] In the absence of a specific Safety Data Sheet (SDS), the precautionary principle must be applied, treating this compound as a highly potent substance that could be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] All personnel must review and understand these procedures before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to minimize exposure.[1][2] PPE is considered the "last line of defense" and should be used in conjunction with the engineering and administrative controls outlined below.[3]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield.[2][4][5][6] | Protects against splashes, aerosols, and airborne powder. Safety glasses with side shields are the minimum requirement.[4] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).[4][5] | Provides robust protection against direct skin contact. Check manufacturer's compatibility charts.[3] Remove and replace gloves immediately if contaminated.[4] |
| Body Protection | Disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs.[5][7] | Prevents contamination of personal clothing and skin. Must be worn at all times in the designated work area.[7] |
| Footwear | Closed-toe shoes that cover the top of the foot.[4][7] | Protects against spills and falling objects. |
| Respiratory Protection | N95 or higher-rated respirator. | Recommended when handling the powder outside of a primary containment device (e.g., fume hood, glove box) to prevent inhalation.[5] |
Operational Plan: Safe Handling Protocol
A clear, step-by-step plan is essential for safe and consistent handling.[1][5] All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood, a powder-containment hood, or a glove box to minimize inhalation risk.[1][8]
Step 1: Preparation
-
Designate a specific area for handling this compound, clearly labeling it as a "Toxic Powder Work Zone".[9]
-
Cover the work surface with absorbent, disposable bench paper.[10]
-
Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, is readily available before starting.[1]
Step 2: Weighing & Transfer (Tare Method Recommended)
-
Place an empty, sealable container on the balance and press "tare" to zero the mass.[9]
-
Move the container to the chemical fume hood or ventilated enclosure.[9]
-
Carefully add the powdered this compound to the container using a dedicated spatula. Use wet-handling techniques (e.g., dampening with a suitable solvent) where appropriate to minimize dust.[1]
-
Securely close the container lid.[9]
-
Return the sealed container to the balance to record the final weight.[9]
-
Perform any necessary weight corrections or dilutions within the fume hood.[9]
Step 3: Post-Handling & Decontamination
-
Decontaminate all surfaces and non-disposable equipment with an appropriate solvent or cleaning agent.[1]
-
Carefully roll up and dispose of the contaminated bench paper into the designated hazardous waste container.[10]
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste container.[5]
-
Wash hands thoroughly with soap and water immediately after work is complete.[5][6]
Workflow for Handling this compound Powder
Caption: A step-by-step workflow for the safe handling of powdered this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.[5] All waste generated from handling this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Unused Compound | Must be disposed of as hazardous chemical waste in a clearly labeled, sealed, and compatible container.[5][11] Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (Plastic/Disposable) | All disposable items (e.g., pipette tips, weigh boats, gloves, bench paper) must be placed in a designated, labeled hazardous waste container immediately after use.[5][9] |
| Contaminated Labware (Glassware) | Segregate as hazardous waste.[5] If rinsing is necessary, the rinsate must be collected and disposed of as hazardous aqueous waste.[12] For acutely hazardous compounds, triple rinsing is required.[12] |
| Contaminated PPE | All PPE, including lab coats, gloves, and face shields, must be disposed of as hazardous waste in a designated, labeled container.[5] |
General Disposal Guidelines:
-
Never dispose of this compound down the drain or in regular trash.[13][14]
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.[11]
-
Keep solid and liquid waste streams separate.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
